molecular formula C11H17N B1623857 N-butyl-4-methylaniline CAS No. 10387-24-3

N-butyl-4-methylaniline

Cat. No.: B1623857
CAS No.: 10387-24-3
M. Wt: 163.26 g/mol
InChI Key: FPHFMZTUFVNDQL-UHFFFAOYSA-N
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Description

N-butyl-4-methylaniline is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHFMZTUFVNDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435955
Record name n-butyltoluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10387-24-3
Record name n-butyltoluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-butyl-4-methylaniline CAS number and molecular weight identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Butyl-4-methylaniline (N-butyl-p-toluidine) is a secondary aromatic amine serving as a critical intermediate in the synthesis of fine chemicals, pharmaceutical active ingredients (APIs), and functional dyes. Characterized by its lipophilic butyl chain attached to the nitrogen of the p-toluidine core, this compound offers unique solubility and reactivity profiles compared to its primary amine precursor. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, analytical characterization, and safety protocols for research and development applications.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

The accurate identification of N-butyl-4-methylaniline is paramount, as it is easily confused with its isomers (e.g., 4-butylaniline or N-sec-butyl-4-methylaniline). The following data establishes the definitive identity of the compound discussed in this guide.

Core Identifiers
ParameterValue
Chemical Name N-Butyl-4-methylaniline
Synonyms N-Butyl-p-toluidine; N-(n-Butyl)-4-methylaniline
CAS Number 10387-24-3
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
SMILES CCCCNC1=CC=C(C)C=C1
InChI Key FPHFMZTUFVNDQL-UHFFFAOYSA-N
Physical Properties[1][2][3][4][6][7][9][10]
PropertyValue (Experimental/Predicted)Note
Appearance Clear to pale yellow/brown liquidDarkens upon oxidation/air exposure
Density 0.935 ± 0.06 g/cm³Predicted at 20°C
Boiling Point ~240–250°C (760 mmHg)Estimated based on homologues
Solubility Soluble in EtOH, DCM, EtOAcImmiscible in water
pKa ~5.0–5.5Typical for N-alkyl anilines

Synthetic Pathways & Mechanism

The most robust and scalable method for synthesizing N-butyl-4-methylaniline is Reductive Amination . This pathway is preferred over direct alkylation with butyl halides due to higher selectivity for the secondary amine, minimizing over-alkylation to the tertiary amine (N,N-dibutyl species).

Mechanism: Reductive Amination
  • Condensation: p-Toluidine reacts with n-butyraldehyde (butanal) to form an unstable hemiaminal, which dehydrates to form the corresponding imine (Schiff base).

  • Reduction: The imine is reduced in situ or in a subsequent step using a hydride donor (e.g., Sodium Borohydride, NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target secondary amine.

Experimental Protocol (NaBH₄ Route)

Note: All steps must be performed in a fume hood.

  • Imine Formation:

    • Dissolve p-toluidine (1.0 eq) in anhydrous methanol.

    • Add n-butyraldehyde (1.05 eq) dropwise at 0°C.

    • Stir at room temperature for 2–4 hours. (Monitoring by TLC/GC is recommended to confirm imine formation).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution.

    • Stir for 12 hours at room temperature.

  • Workup:

    • Quench with water/dilute HCl.

    • Neutralize with NaHCO₃ to pH > 9.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to remove unreacted amine or over-alkylated byproducts.

Pathway Visualization

SynthesisPathway start p-Toluidine (C7H9N) intermediate Imine Intermediate (Schiff Base) start->intermediate Condensation (-H2O) reagent1 n-Butyraldehyde (C4H8O) reagent1->intermediate Condensation (-H2O) product N-Butyl-4-methylaniline (C11H17N) intermediate->product Reduction byproduct H2O intermediate->byproduct reagent2 Reducing Agent (NaBH4 or H2/Pd) reagent2->product Hydride Transfer

Figure 1: Step-wise reductive amination pathway from p-toluidine to N-butyl-4-methylaniline.

Analytical Characterization

Validating the identity and purity of CAS 10387-24-3 requires a multi-modal approach. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.00 Doublet2HAr-H (meta to N)Aromatic Ring
6.55 Doublet2HAr-H (ortho to N)Aromatic Ring
3.50 Broad Singlet1HN-H Secondary Amine
3.10 Triplet2HN-CH₂ -CH₂Butyl α-protons
2.25 Singlet3HAr-CH₃ Methyl group on ring
1.60 Quintet2HN-CH₂-CH₂ -CH₂Butyl β-protons
1.40 Sextet2HCH₂-CH₂ -CH₃Butyl γ-protons
0.95 Triplet3HCH₂-CH₃ Terminal Methyl
Mass Spectrometry (GC-MS)
  • Molecular Ion [M]+: 163 m/z

  • Base Peak: Often 120 m/z (Loss of propyl group via α-cleavage, [M - C3H7]+) or 106 m/z (p-toluidine fragment).

Applications in Research & Development

Pharmaceutical Building Block

N-Butyl-4-methylaniline serves as a scaffold in the development of lipophilic drug candidates . The N-butyl chain increases the LogP (partition coefficient), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to non-alkylated analogues. It is often used as a linker in:

  • Analgesics: Modification of aniline-based pain relievers.

  • Anti-arrhythmic agents: Where secondary amine functionality is required for ion channel interaction.

Materials Science & Dyes[5]
  • Coupling Component: In azo dye synthesis, the electron-donating butyl and methyl groups activate the aromatic ring, facilitating electrophilic aromatic substitution with diazonium salts to produce vibrant, lipophilic dyes used in plastics and synthetic fibers.

  • Polymerization Initiators: Used in redox initiator systems for the polymerization of methacrylates.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]

  • STOT-RE: May cause damage to organs (blood/spleen) through prolonged exposure.

  • Aquatic Toxicity: Very toxic to aquatic life.[2]

Critical Safety Protocol: Methemoglobinemia

Like many aniline derivatives, N-butyl-4-methylaniline can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Symptoms: Cyanosis (blue lips/skin), headache, dizziness, fatigue.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Anilines absorb rapidly through skin.

    • Inhalation: Remove to fresh air. Administer oxygen if breathing is difficult.

    • Medical: Treat methemoglobinemia (e.g., Methylene Blue protocol) if symptomatic.

Storage
  • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening).

  • Keep in a cool, dry place away from strong acids and oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577473, n-Butyl-N-methylaniline (Isomer Comparison). Retrieved from [Link]

  • Matrix Fine Chemicals. N-BUTYL-4-METHYLANILINE | CAS 10387-24-3 Product Data. Retrieved from [Link]

  • ResearchGate (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine.[3] (Methodology Reference for N-alkylation). Retrieved from [Link]

Sources

Thermodynamic Properties of N-Butyl-4-Methylaniline: A Technical Guide for Reaction Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate reaction modeling for secondary aromatic amines requires precise thermodynamic inputs. This guide focuses on N-butyl-4-methylaniline (N-B4MA), a critical intermediate often encountered in the synthesis of dyes, pharmaceuticals, and antioxidants.[1]

Critical Identity Alert: Researchers must distinguish this compound from Flupentixol Dihydrochloride (CAS 2413-38-9), which often appears in database searches due to legacy indexing errors.[1] The correct chemical identity for the secondary amine discussed here is N-butyl-p-toluidine (CAS 10387-24-3).[1]

This guide provides a hybrid data profile combining available experimental physicochemical data with high-fidelity Group Contribution (Joback) estimates and Density Functional Theory (DFT) workflows. It is designed to enable the calculation of reaction enthalpies (


), Gibbs free energies (

), and equilibrium constants (

) for process optimization.[1]

Part 1: Physicochemical Baseline & Thermodynamic Parameters[2][3]

The following data sets are curated for direct input into process simulators (e.g., Aspen Plus, DynoChem) or kinetic solvers (e.g., COMSOL, Python/SciPy).

Table 1: Physicochemical Constants
PropertyValueUnitSource/MethodConfidence
Molecular Weight 163.26 g/mol IUPAC Atomic WeightsHigh
Boiling Point (

)
260.0

5.0
°CEstimated (Analogue/Joback)Medium
Density (

)
0.935

0.02
g/cm³Predicted (ACD/Labs)Medium
Refractive Index (

)
1.5320-PredictedMedium
Flash Point ~115°CClosed Cup EstimateLow (Safety Margin Req.)[1][2][3]

(Conjugate Acid)
5.30

0.15
-Hammett Equation CorrelationHigh
Table 2: Thermodynamic State Functions (Standard Conditions, 298.15 K)

Note: Due to the scarcity of calorimetric data for this specific derivative, values below are derived from the Joback Group Contribution Method, validated against N-methylaniline analogues.

PropertySymbolValueUnitApplication in Modeling
Enthalpy of Formation

+8.16kJ/molHeat balance & safety calorimetry
Gibbs Energy of Formation

+233.9kJ/molEquilibrium constant determination
Enthalpy of Vaporization

49.5kJ/molDistillation/Separation modeling
Heat Capacity (Gas)

350.8J/(mol[1]·K)Temperature dependence of

Critical Temperature

737.4KEquation of State (EOS) fitting
Critical Pressure

26.4barHigh-pressure reactor design

Part 2: Computational Workflow for Missing Data

When literature values are insufficient for high-precision modeling (e.g., transition state modeling), you must generate your own thermodynamic surface.[1] Below is the standard workflow for deriving accurate


 and 

values using DFT.
Diagram 1: Thermodynamic Parameter Generation Workflow

ThermoWorkflow cluster_DFT DFT/Ab Initio Domain ConfSearch Conformational Search (MMFF/Semi-empirical) GeomOpt Geometry Optimization (B3LYP/6-31G* or ωB97X-D) ConfSearch->GeomOpt Lowest Energy Conf FreqCalc Frequency Calculation (Harmonic Approx) GeomOpt->FreqCalc Stationary Point Check Electronic Single Point Energy (High Level: CCSD(T) or M06-2X) GeomOpt->Electronic Electronic Energy ThermalCorr Thermal Corrections (ZPE, H_vib, S_vib) FreqCalc->ThermalCorr Vib/Rot partition functions FinalOutput Final Output: ΔH(T), ΔG(T), Cp(T) Electronic->FinalOutput ThermalCorr->FinalOutput

Caption: Workflow for deriving ab initio thermodynamic parameters when experimental data is absent.

Mechanistic Insight: The Importance of Conformational Analysis

For N-butyl-4-methylaniline, the butyl chain introduces significant rotatable degrees of freedom.[1] A single static DFT calculation often fails to capture the Boltzmann-weighted average of conformers, leading to errors in Entropy (


) of up to 10-15 J/mol[1]·K.
  • Protocol: Perform a conformational search (using Spartan or Macromodel) to identify the global minimum before high-level DFT optimization.[1]

Part 3: Experimental Determination Protocols

To validate models, empirical measurement of specific heat capacity (


) and vapor pressure is recommended. These are the two "tunable" parameters that most drastically affect simulation accuracy.
Protocol A: Specific Heat Capacity ( ) via DSC

Objective: Determine


 linearity with temperature for reactor cooling profiles.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

  • Reference: Sapphire standard (synthetic

    
    -Al
    
    
    
    O
    
    
    ).
  • Sample Prep: Encapsulate 10–15 mg of N-B4MA in a hermetically sealed aluminum pan.

  • Method (ASTM E1269):

    • Isothermal Hold: 5 min at starting temp (e.g., 20°C).

    • Ramp: 10°C/min to 150°C (ensure

      
       to prevent pan rupture).
      
    • Isothermal Hold: 5 min at final temp.

  • Calculation:

    
    
    (Where 
    
    
    
    is Heat Flow signal).
Protocol B: Vapor Pressure via Isoteniscope

Objective: Critical for modeling solvent loss and headspace pressure in alkylation reactions.

  • System: Glass isoteniscope connected to a vacuum manifold and mercury manometer (or capacitance manometer).

  • Degassing: The sample must be freeze-pump-thaw cycled (3x) to remove dissolved gases (N

    
    /O
    
    
    
    ) which artificially inflate pressure readings.[1]
  • Measurement:

    • Immerse isoteniscope in a thermostated oil bath.

    • Equilibrate at

      
       (e.g., 100°C).
      
    • Adjust external pressure until levels in the U-tube are equal.

    • Record

      
       and 
      
      
      
      . Repeat at 10°C intervals.
  • Modeling: Fit data to the Antoine Equation:

    
    [1]
    

Part 4: Application - Reaction Modeling Logic

When modeling the synthesis of N-B4MA (e.g., via reductive amination of butyraldehyde with p-toluidine), the thermodynamic landscape dictates the reaction pathway.[1]

Diagram 2: Reaction Modeling & Validation Loop

ReactionLoop Input Input Parameters (ΔHf, Cp, Density) Model Kinetic Model (Arrhenius/Langmuir) Input->Model Compare Data Fitting (Residual Analysis) Model->Compare Predicted Heat/Conv Exp Reaction Calorimetry (RC1/ARC) Exp->Compare Actual Heat/Conv Compare->Model Refine Parameters Optimize Process Optimization (Yield/Safety) Compare->Optimize Validated

Caption: Iterative loop for refining thermodynamic inputs using reaction calorimetry.

Key Modeling Insight: For the alkylation of p-toluidine to form N-B4MA, the reaction is exothermic (


 to 

kJ/mol).[1]
  • Self-Validating Check: If your model predicts an exotherm < 80 kJ/mol, your

    
     for N-B4MA is likely overestimated (too unstable).[1]
    
  • Solvent Effect: In polar solvents (DMF, Ethanol), the transition state is stabilized, lowering activation energy (

    
    ).[1] Ensure your model accounts for solvation energy (e.g., using PCM/SMD models in DFT) if comparing to solution-phase kinetics.[1]
    

References

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. (General Amine Methods). National Institute of Standards and Technology.[4] [Link][1]

  • Cheméo.N-butyl-p-toluidine Chemical Properties and Joback Estimates.

    
     and 
    
    
    
    data). [Link][1]
  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.[1] Chemical Engineering Communications, 57(1-6), 233-243.[1] (Foundational method used for Table 2). [Link]

  • Gaussian, Inc. Thermochemistry in Gaussian. (Whitepaper on calculating Enthalpy/Gibbs Energy from Frequencies). [Link][1]

  • ASTM International. ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.[Link][1]

Sources

literature review of N-butyl-4-methylaniline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Butyl-4-methylaniline (CAS: 16196-41-1), also known as N-butyl-p-toluidine, represents a critical secondary amine scaffold at the intersection of organic electronics and medicinal chemistry. Unlike its simpler methyl/ethyl congeners, the butyl chain imparts specific solubility profiles and steric parameters that are highly valued in the synthesis of Hole Transport Materials (HTMs) for OLEDs and lipophilic pharmaceutical intermediates.

This guide moves beyond basic characterization to focus on the synthetic utility of this molecule. It details the most efficient routes to synthesize the core scaffold and provides field-proven protocols for its conversion into high-value triarylamines and nitrogen heterocycles.

Part 1: Synthesis of the Core Scaffold

The synthesis of N-butyl-4-methylaniline is often the first bottleneck. While direct alkylation with butyl halides is possible, it suffers from over-alkylation (quaternization). The industry standard has shifted toward Reductive Amination and Transition-Metal Catalyzed Alkylation for higher selectivity.

Comparative Synthetic Routes
MethodReagentsCatalystSelectivityGreen Score
A. Reductive Amination p-Toluidine + ButyraldehydeRuCl₂(PPh₃)₃ or Pt/CHigh (>95% mono)High (H₂O byproduct)
B. Hydrogen Transfer p-Toluidine + 1-ButanolNi@MOP-Am2 or RuHighVery High (Alcohol source)
C. Direct Alkylation p-Toluidine + Butyl BromideBase (K₂CO₃)Low (Mix of mono/di)Low (Salt waste)
Recommended Protocol: Ruthenium-Catalyzed Reductive Amination

Best for high purity and scalability.

Reagents:

  • p-Toluidine (10 mmol)

  • Butyraldehyde (12 mmol)

  • Catalyst: RuCl₂(PPh₃)₃ (0.1 mol%)

  • Solvent: Toluene or Dioxane[1][2]

  • Reductant: H₂ (balloon pressure) or Formic Acid

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with p-toluidine and butyraldehyde in toluene. Stir at room temperature for 1 hour to form the intermediate imine (N-butylidene-4-methylaniline). Note: Water removal via Dean-Stark trap improves yield but is optional for small scales.

  • Reduction: Add the Ruthenium catalyst. Purge the system with H₂. Heat to 80°C for 6–12 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove the catalyst.

  • Purification: Concentrate the filtrate. If necessary, purify via vacuum distillation (b.p. ~120°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 95:5).

Part 2: Functionalization Strategies & Derivatives

Once synthesized, N-butyl-4-methylaniline serves as a nucleophilic "pivot." Its reactivity is defined by the secondary amine (N-H), which is sterically accessible enough for coupling but bulky enough to prevent catalyst poisoning in sensitive cycles.

Pathway A: Triarylamine Synthesis (OLED Materials)

The most commercially significant application is the synthesis of unsymmetrical triarylamines, which are essential for Hole Transport Layers (HTL) in OLED devices. The butyl group improves the solubility of the final polymer or small molecule in organic solvents, facilitating spin-coating processes.

Key Reaction: Buchwald-Hartwig Amination Target: N-Aryl-N-butyl-4-methylaniline derivatives.

BuchwaldHartwig Start N-Butyl-4-methylaniline Cycle Catalytic Cycle (Ox. Add -> Amine Coord -> Red. Elim) Start->Cycle Nucleophile Halide Aryl Halide (Ar-Br / Ar-Cl) Halide->Cycle Electrophile Catalyst Pd(0) Catalyst (Pd2(dba)3 + Ligand) Catalyst->Cycle Active Species Product Triarylamine (Hole Transport Material) Cycle->Product C-N Bond Formation

Caption: Pd-catalyzed coupling of N-butyl-4-methylaniline to form triarylamines.[3]

Protocol: Synthesis of N-(4-methoxyphenyl)-N-butyl-4-methylaniline

  • Setup: In a glovebox or under Argon, combine N-butyl-4-methylaniline (1.0 equiv), 4-bromoanisole (1.1 equiv), NaOtBu (1.4 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (1 mol%) and a bulky phosphine ligand like Xantphos or RuPhos (2 mol%).

    • Expert Tip: RuPhos is preferred for secondary amines to prevent β-hydride elimination side reactions.

  • Reaction: Reflux in anhydrous Toluene (100°C) for 12–16 hours.

  • Validation: Monitor by TLC. The product will be less polar than the starting amine.

  • Isolation: Filter off inorganic salts. Flash chromatography (Hexane/DCM) yields the triarylamine as a viscous oil or low-melting solid.

Pathway B: Heterocycle Formation (Medicinal Chemistry)

The N-butyl-p-toluidine scaffold allows for the construction of quinolines via reaction with allylic alcohols or aldehydes.[3] This is a modified Skraup/Doebner-Miller synthesis often catalyzed by transition metals.

Mechanism:

  • Isomerization: Allylic alcohol isomerizes to an aldehyde (in situ).[3]

  • Condensation: Amine reacts with aldehyde to form a Schiff base.

  • Cyclization: Ortho-C-H activation or acid-catalyzed closure forms the quinoline ring.

QuinolineSynthesis Amine N-Butyl-4-methylaniline Inter Schiff Base / Dimer Amine->Inter + Reagent Ru Catalyst Reagent Allylic Alcohol (e.g., 2-Buten-1-ol) Reagent->Inter Final Substituted Quinoline (e.g., 3-Ethyl-6-methyl-2-propylquinoline) Inter->Final Cyclization - H2 / H2O

Caption: Ruthenium-catalyzed cyclization of N-butyl-4-methylaniline to quinoline derivatives.

Part 3: Mechanistic Insights & Troubleshooting

Why N-Butyl?

In catalyst screening (especially for Buchwald-Hartwig), N-butyl-4-methylaniline is often used as a "stress test" substrate.

  • Electronic: The methyl group at the para position makes the nitrogen slightly more nucleophilic than aniline, but less than p-anisidine.

  • Steric: The butyl chain adds significant bulk compared to a methyl group. If a catalyst system works for N-butyl-4-methylaniline, it usually works for a broad scope of secondary amines.

Common Failure Modes
  • Oxidation: Aryl amines oxidize easily in air, turning dark brown. Solution: Store under Argon/Nitrogen.

  • Incomplete Conversion in Coupling: Often due to catalyst deactivation. Solution: Ensure O₂-free solvents and consider adding the catalyst as a stock solution.

  • Regioselectivity in Ring Closure: When synthesizing quinolines, the ortho position must be open. The para-methyl group blocks one site, directing cyclization exclusively to the ortho positions, which simplifies purification.

Part 4: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of vapors.

  • Spill: Absorb with sand or vermiculite. Do not flush into surface water.

References

  • Synthesis of N-alkyl anilines via Ruthenium Catalysis Watanabe, Y., Tsuji, Y., Ohsugi, Y., & Shida, J. Bulletin of the Chemical Society of Japan, 1983.

  • Buchwald-Hartwig Amination: Catalyst Development Buchwald, S. L., et al. Organic Chemistry Portal / J. Am. Chem. Soc. Reviews.

  • Palladium-Catalyzed Synthesis of Triarylamines Hartwig, J. F., et al. Tetrahedron Letters, 1998. (Related mechanistic work)

  • N-Heterocyclic Carbene Complexes in Amination Nolan, S. P., et al. Chemical Reviews, 2024.

  • Safety Data Sheet (SDS): 4-Iodotoluene / Related Toluidines Benchchem Safety Database.

Sources

Technical Whitepaper: Basicity Profile and pKa Determination of N-Butyl-4-methylaniline

[1][2]

Executive Summary

N-Butyl-4-methylaniline (CAS: 10387-24-3), a secondary aromatic amine, serves as a critical intermediate in the synthesis of lipophilic dyes, antioxidants, and pharmaceutical precursors.[1] Understanding its basicity (

This guide provides a comprehensive analysis of the physicochemical factors governing the basicity of N-butyl-4-methylaniline. We establish a theoretical

5.50 – 5.70Potentiometric Titration in Mixed SolventsUV-Vis Spectrophotometry1

Structural Analysis & Theoretical Basicity

The basicity of N-butyl-4-methylaniline is dictated by the availability of the nitrogen lone pair for protonation.[1] This availability is modulated by three distinct structural vectors:

  • The Aromatic Core (Aniline Base): The phenyl ring delocalizes the nitrogen lone pair via resonance (

    
     effect), significantly lowering basicity compared to aliphatic amines.
    
  • The para-Methyl Group: Exerts a weak electron-donating effect via induction (

    
    ) and hyperconjugation, stabilizing the N-H bond in the conjugate acid.[2]
    
  • The N-Butyl Group: A strong electron-donating alkyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) that increases electron density on the nitrogen.[1] However, its steric bulk creates a "solvation penalty," hindering the stabilization of the ammonium cation by water molecules.
    
Comparative Basicity Table

To predict the

CompoundStructure

(Conjugate Acid)
Electronic Factors
Aniline

4.60Baseline reference.[1][3] Resonance delocalization dominates.[1]
N-Methylaniline

4.85

from Methyl increases basicity; solvation hindrance is minimal.[1][3]
p-Toluidine

5.10

and hyperconjugation from p-Methyl stabilize the cation.[1][3]
N-Ethyl-p-toluidine

~5.50

from Ethyl > Methyl.[1][3]
N-Butyl-4-methylaniline

5.50 – 5.70 (Est.) Combined

(Butyl + p-Tolyl) vs. Steric Solvation Penalty.[1][3]

Data synthesized from Perrin (1965) and calculated Hammett predictions.

Experimental Protocols

Due to the low aqueous solubility of N-butyl-4-methylaniline (LogP

1Yasuda-Shedlovsky Extrapolation Method

1
Method A: Potentiometric Titration (Yasuda-Shedlovsky)[1][2]

Principle: The apparent




Reagents & Equipment[3][4][5]
  • Analyte: High-purity N-butyl-4-methylaniline (>98%).[1][3]

  • Titrant: 0.1 M HCl (standardized).

  • Solvent System: Methanol (HPLC Grade) and degassed deionized water (

    
    -free).[1]
    
  • Instrumentation: Potentiometric autotitrator with a glass combination electrode (Ross-type sleeve junction recommended for mixed solvents).

Step-by-Step Workflow
  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the electrode reads operational pH (

    
    ), which requires correction.
    
  • Solution Preparation: Prepare 0.01 M solutions of the amine in 20%, 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ionic strength should be fixed at 0.1 M using KCl.[1]

  • Titration: Titrate each solution with 0.1 M HCl under nitrogen purge to prevent carbonate formation.

  • Data Calculation: Determine the half-neutralization point (where

    
    ). At this point, 
    
    
    .[6]
  • Correction: Apply the operational correction factor (

    
    ) for the solvent junction potential:
    
    
    
  • Extrapolation: Plot

    
     vs. molar fraction of methanol or 
    
    
    . The y-intercept is the aqueous
    
    
    .
Method B: Spectrophotometric Determination[6]

Principle: Utilizing the UV absorption shift between the free base (neutral) and the conjugate acid (cationic). This method is superior for very low concentrations (

1
Workflow Diagram (Graphviz)

Spectrophotometry_WorkflowStartStart: Pure AnalyteScan1. UV Scan (200-400nm)Identify u03bb_max for Base & AcidStart->ScanBuffer2. Prepare Buffer Series(pH 3.0 to 8.0)Scan->Buffer Select u03bb Measure3. Measure Absorbance (A)at u03bb_analyticalBuffer->MeasureCalc4. Calculate Ratiolog(I) = log((A - A_base) / (A_acid - A))Measure->CalcPlot5. Linear RegressionpH = pKa + log(I)Calc->Plot

Figure 1: Spectrophotometric determination workflow. This method eliminates solubility errors by working at micromolar concentrations.

Technical Implications for Drug Development[7][8]

Lipophilicity and Membrane Permeability

The basicity of N-butyl-4-methylaniline directly impacts its distribution coefficient (LogD) at physiological pH (7.4).[1]

1

Given a LogP of ~3.2 and an estimated

  • At pH 7.4 (Blood): The compound exists primarily as the free base (98.4% neutral).

  • Implication: High membrane permeability and rapid blood-brain barrier (BBB) penetration.[1]

  • At pH 2.0 (Stomach): The compound exists as the cation (>99.9% ionized).

  • Implication: High solubility in gastric fluids, facilitating rapid initial absorption.

Salt Selection

For pharmaceutical formulation, the relatively low


1
  • Recommendation: Use strong acids (HCl, Methanesulfonic acid) to ensure a stable salt form with a

    
    .
    

References

  • Perrin, D. D. (1965).[7] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][7] (Standard text for Yasuda-Shedlovsky protocols).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995).[7] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][7] (Source for Hammett constants).[1][8][9]

An In-depth Technical Guide to the Physicochemical Properties of N-butyl-4-methylaniline: Refractive Index and Density

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the key physicochemical properties—refractive index and density—of N-butyl-4-methylaniline. While direct experimental data for this specific compound is not extensively available in public literature, this guide offers valuable context by presenting data for structurally related compounds, alongside detailed, field-proven methodologies for the precise experimental determination of these parameters. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the physical characteristics of substituted anilines.

Introduction: The Significance of Physicochemical Properties

N-butyl-4-methylaniline, a substituted aromatic amine, possesses a molecular structure that makes it a compound of interest in various chemical syntheses, including pharmaceuticals and specialty polymers. The refractive index and density are fundamental physical constants that are critical for a variety of applications:

  • Purity Assessment: A measured refractive index is a rapid and non-destructive method to assess the purity of a liquid sample.[1] Deviations from a standard value can indicate the presence of impurities.

  • Quality Control: In industrial processes, monitoring refractive index and density ensures consistency between batches.

  • Compound Identification: While not definitive alone, these properties, in conjunction with other spectroscopic data, aid in the structural elucidation and identification of a substance.[1]

  • Process Design and Engineering: Density data is essential for calculations related to fluid dynamics, reactor design, and material transport.[2]

Given the absence of readily available experimental data for N-butyl-4-methylaniline, this guide provides a framework for its determination and contextualizes its expected properties through analysis of analogous compounds.

Physicochemical Data of Structurally Related Anilines

To establish an expected range for the refractive index and density of N-butyl-4-methylaniline, it is instructive to examine the documented properties of structurally similar molecules. The butyl and methyl substitutions on the aniline core will influence these properties through their effects on molecular weight, polarizability, and intermolecular forces.

Compound NameStructureMolecular FormulaRefractive Index (n²⁰/D)Density (g/mL at 25°C)Source
4-ButylanilineCH₃(CH₂)₃C₆H₄NH₂C₁₀H₁₅N1.535 (lit.)0.945 (lit.)[3]
4-MethylanilineCH₃C₆H₄NH₂C₇H₉N1.5534 (at 45°C)1.046 (at 20°C)[4]
N-MethylanilineC₆H₅NH(CH₃)C₇H₉N1.571 (lit.)0.989 (lit.)[5]
4,N,N-Trimethylaniline(CH₃)₂NC₆H₄CH₃C₉H₁₃N1.546 (lit.)0.937 (lit.)
4-tert-Butylaniline(CH₃)₃CC₆H₄NH₂C₁₀H₁₅N1.538 (lit.)0.937 (lit.)

Note: The conditions for measurement (temperature and wavelength) are critical and should always be considered when comparing values.

Based on this comparative data, it is reasonable to hypothesize that the refractive index of N-butyl-4-methylaniline will likely fall within the range of 1.53 to 1.56 at 20°C, and its density will be in the vicinity of 0.94 to 0.99 g/mL at 25°C.

Synthesis of N-butyl-4-methylaniline

The preparation of a pure sample is a prerequisite for the accurate measurement of its physical properties. N-butyl-4-methylaniline can be synthesized via the N-alkylation of 4-methylaniline. A general synthetic approach involves the reaction of 4-methylaniline with a butylating agent, such as a butyl halide, in the presence of a base to neutralize the hydrogen halide byproduct.

A more contemporary and efficient method involves the use of methanol as a methylating agent over a heterogeneous catalyst for the synthesis of N-methylanilines.[6][7] A similar alkylation strategy can be employed for N-butylation. One documented method for the synthesis of p-n-butylaniline involves the condensation reaction of aniline and butanol in the presence of a catalyst.[8] Subsequent N-methylation would yield the target compound.

The purification of the crude product is critical. Fractional distillation under reduced pressure is a common and effective method for purifying liquid aniline derivatives.[9]

Caption: Synthetic workflow for N-butyl-4-methylaniline.

Experimental Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.[1] It is a highly sensitive and precise physical property.

Instrumentation

An Abbe refractometer is the standard instrument for measuring the refractive index of liquid samples.[10] This instrument operates on the principle of measuring the critical angle of refraction between the sample and a prism of known refractive index.[10] Modern digital refractometers offer automated measurements and temperature control.

Step-by-Step Protocol for Refractive Index Measurement
  • Calibration:

    • Ensure the prism surfaces of the refractometer are clean. Use a soft lens tissue moistened with acetone or ethanol to gently wipe the surfaces, followed by a dry tissue.[11]

    • Calibrate the instrument using a standard of known refractive index, such as distilled water.

    • Place a few drops of the standard on the prism, close it, and allow the temperature to equilibrate.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[10]

    • The reading should match the known refractive index of the standard at the measurement temperature. Adjust if necessary.

  • Sample Measurement:

    • Clean the prisms as described above.

    • Apply 2-3 drops of the purified N-butyl-4-methylaniline sample onto the lower prism and close the assembly.[10][11]

    • Allow sufficient time for the sample to reach thermal equilibrium with the instrument. This is typically indicated by a stable temperature reading.

    • Adjust the controls to focus the boundary line on the crosshairs.

    • Record the refractive index value, typically to four decimal places.[11]

    • Record the temperature at which the measurement was taken.

  • Temperature Correction:

    • Refractive index is temperature-dependent.[1] If the measurement is not performed at the standard temperature of 20°C, a correction must be applied. The general correction factor for many organic liquids is approximately 0.00045 per degree Celsius.[1]

    • The correction formula is: nD20 = nDT + 0.00045 * (T - 20)

    • Where nD20 is the refractive index at 20°C, and nDT is the refractive index measured at temperature T.

Refractive_Index_Workflow start Start clean Clean Prism Surfaces start->clean calibrate Calibrate with Standard clean->calibrate apply_sample Apply Sample to Prism calibrate->apply_sample equilibrate Allow Temperature Equilibration apply_sample->equilibrate measure Measure Refractive Index and Temperature equilibrate->measure correct Apply Temperature Correction (if needed) measure->correct end_node Final nD20 Value correct->end_node

Caption: Experimental workflow for refractive index determination.

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume.[12] For liquids, it is typically expressed in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Instrumentation
  • Pycnometer: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. It is designed to hold a precise volume of liquid at a specific temperature.

  • Graduated Cylinder and Analytical Balance: A less precise but simpler method involves measuring the mass of a known volume of liquid.[12][13][14]

Step-by-Step Protocol for Density Measurement using a Pycnometer
  • Preparation:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer using an analytical balance.

  • Calibration with Water:

    • Fill the pycnometer with distilled water of a known temperature.

    • Insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

    • Weigh the water-filled pycnometer and record the mass.

    • Subtract the mass of the empty pycnometer to find the mass of the water.

    • Using the known density of water at that temperature, calculate the precise volume of the pycnometer. (Volume = Mass of water / Density of water).

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the N-butyl-4-methylaniline sample, ensuring the temperature is controlled and recorded.

    • Weigh the sample-filled pycnometer.

    • Determine the mass of the sample by subtracting the mass of the empty pycnometer.

  • Calculation:

    • Calculate the density of the sample using the formula: Density = Mass of sample / Calibrated volume of the pycnometer.

Density_Measurement_Flowchart A Clean and weigh empty pycnometer (m_pyc) B Fill with distilled water at temp T and weigh (m_total_water) A->B C Calculate mass of water (m_water = m_total_water - m_pyc) B->C D Calculate pycnometer volume (V_pyc = m_water / ρ_water_T) C->D E Clean and dry pycnometer D->E F Fill with sample at temp T and weigh (m_total_sample) E->F G Calculate mass of sample (m_sample = m_total_sample - m_pyc) F->G H Calculate sample density (ρ_sample = m_sample / V_pyc) G->H

Caption: Logical flow for density determination using a pycnometer.

Conclusion

The refractive index and density of N-butyl-4-methylaniline are essential parameters for its application in research and industry. While published experimental values are scarce, this guide provides a robust framework for their determination. By leveraging data from analogous structures, researchers can estimate the expected values. More importantly, the detailed protocols provided herein offer a self-validating system for the accurate and precise measurement of these fundamental properties, ensuring data integrity and reproducibility. The synthesis and purification of the compound are paramount to obtaining reliable results, and the methodologies outlined in this guide represent best practices in the field.

References

  • LookChem. (n.d.). 4-Butylaniline. Retrieved from [Link]

  • PubChem. (n.d.). n-Butyl-N-methylaniline. Retrieved from [Link]

  • Google Patents. (2012). CN102816074A - Synthesis method of p-n-butylaniline.
  • Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]

  • Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. Retrieved from [Link]

  • PubChem. (n.d.). N-sec-Butyl-4-methylaniline. Retrieved from [Link]

  • Studylib. (n.d.). Density of liquids. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Retrieved from [Link]

  • MDPI. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of N-methylaniline over molecular sieve catalysts. Retrieved from [Link]

  • YouTube. (2020). CHEM 1411: Determining the density of various liquids and solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10: Refractive Index. Retrieved from [Link]

Sources

The N-Alkylated Toluidine Architectures: From Mauveine to Modern Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural evolution, synthetic pathways, and pharmacological divergence of N-alkylated toluidine derivatives. Historically rooted in the 19th-century dye industry, these methylaniline scaffolds became pivotal in 20th-century medicinal chemistry—specifically in the discovery of amide-type local anesthetics by Nils Löfgren—and industrial polymer science. This document details the structure-activity relationships (SAR) that dictate their utility as dental anesthetics (Prilocaine) and redox accelerators (N,N-dimethyl-p-toluidine), while providing rigorous protocols for their synthesis and analysis of their metabolic toxicity profiles.

Part 1: Historical Genesis & The Pharmacological Pivot

The discovery of toluidines (methylanilines) is attributed to Muspratt and Hofmann (1845) , who isolated them from coal tar. While initially valued for the production of dyes (e.g., Mauveine), the true scientific leap occurred when the focus shifted from chromophores to pharmacophores.

The Löfgren Era: Stabilizing the Anesthetic

In 1943 , Swedish chemists Nils Löfgren and Bengt Lundqvist at Stockholm University revolutionized pain management. They sought to improve upon the ester-based anesthetics (like procaine), which were unstable and allergenic.

Their breakthrough was the synthesis of Lidocaine (Xylocaine) and subsequently Prilocaine (Citanest). Prilocaine is structurally unique; it is a secondary amine derivative of o-toluidine .

  • Chemical Distinction: Unlike Lidocaine (which uses 2,6-xylidine), Prilocaine utilizes o-toluidine as the lipophilic aromatic head.

  • SAR Insight: The N-alkyl group on the intermediate chain (propylamino) combined with the amide linkage provides resistance to plasma esterases, extending the duration of action. However, the metabolic liberation of o-toluidine became its toxicological Achilles' heel (see Part 4).

Part 2: Industrial Application – The Redox Polymerization Accelerator

While o-toluidine derivatives dominated anesthesia, N,N-dimethyl-p-toluidine (DMPT) became the standard in polymer chemistry. DMPT is an amine accelerator used to cure polymethyl methacrylate (PMMA) at room temperature, essential for:

  • Dental Acrylics: Denture bases and temporary crowns.

  • Bone Cements: Fixation of prosthetic joints.

Mechanism: The Amine-Peroxide Redox System

DMPT functions by lowering the activation energy required for the decomposition of Benzoyl Peroxide (BPO) .

  • Nucleophilic Attack: The lone pair on the DMPT nitrogen attacks the weak O-O bond of BPO.

  • Radical Generation: This forms a complex that decomposes into a benzoate radical and a cation radical.

  • Initiation: The benzoate radical initiates the polymerization of methyl methacrylate (MMA) monomers.

Table 1: Comparative Utility of Toluidine Derivatives

DerivativeParent IsomerKey SubstituentPrimary ApplicationMechanism of Action
Prilocaine o-ToluidineN-propylamino (amide linked)Local AnesthesiaNa+ Channel Blockade
DMPT p-ToluidineN,N-dimethylPolymerization AcceleratorRedox decomposition of Peroxides
Mauveine Mixed ToluidinesPoly-N-alkylatedHistorical DyeChromophore conjugation

Part 3: Synthetic Methodologies

Protocol: Reductive Amination of p-Toluidine

Target: Synthesis of N-ethyl-p-toluidine via Reductive Alkylation

Expertise Note: Direct alkylation using ethyl iodide is discouraged due to the "polyalkylation problem" (uncontrollable formation of tertiary amines and quaternary salts). Reductive amination is the self-validating standard for generating secondary amines with high specificity.

Reagents
  • Substrate: p-Toluidine (10 mmol)

  • Carbonyl Source: Acetaldehyde (10 mmol) or equivalent synthon

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for its selectivity toward imines over aldehydes, preventing side reactions.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Workflow
  • Imine Formation (Equilibrium Phase):

    • Dissolve p-toluidine in DCE under an inert atmosphere (Argon/Nitrogen).

    • Add Acetaldehyde (1.05 eq).

    • Checkpoint: Monitor TLC for the disappearance of the amine spot. The solution typically darkens as the imine forms.

    • Note: If using a ketone, add a drying agent (MgSO4) or molecular sieves to drive the equilibrium forward by removing water.

  • Reduction (Irreversible Phase):

    • Add Sodium Triacetoxyborohydride (1.4 eq) in portions.

    • Stir at room temperature for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] STAB protonates the imine nitrogen, facilitating hydride transfer.

  • Quenching & Isolation:

    • Quench with saturated aqueous NaHCO3 (neutralize acetic acid byproduct).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

SynthesisWorkflow Start p-Toluidine (Primary Amine) Intermediate Imine Species (Unstable) Start->Intermediate Condensation (-H2O) Reagent Acetaldehyde (Carbonyl) Reagent->Intermediate Product N-ethyl-p-toluidine (Secondary Amine) Intermediate->Product Hydride Transfer Reduction Reduction (STAB / NaBH4) Reduction->Product

Caption: Selective synthesis of secondary toluidines via reductive amination to avoid polyalkylation.

Part 4: Toxicology & Metabolic Fate

The clinical limitation of N-alkylated toluidines, particularly Prilocaine, is Methemoglobinemia .[6] This condition arises not from the parent drug, but from its bioactivation.

The Bioactivation Pathway
  • Hydrolysis: Prilocaine is hydrolyzed by hepatic carboxylesterases/amidases to release o-toluidine .

  • N-Hydroxylation: CYP450 enzymes (specifically CYP2E1 ) oxidize o-toluidine to N-hydroxy-o-toluidine .

  • Hemoglobin Oxidation: This reactive metabolite enters the erythrocyte and oxidizes the Heme iron from Ferrous (Fe2+) to Ferric (Fe3+).[3]

  • Result: Fe3+ hemoglobin (MetHb) cannot bind oxygen, leading to cyanosis.[3]

Self-Validating Safety Check: In clinical settings, if >600mg of Prilocaine is administered, methylene blue is kept on standby. Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of Fe3+ back to Fe2+.[5]

Visualization: Metabolic Toxicity Pathway

Metabolism Prilocaine Prilocaine (Parent Drug) Hydrolysis Hydrolysis (Carboxylesterases) Prilocaine->Hydrolysis OToluidine o-Toluidine (Primary Metabolite) Prilocaine->OToluidine Amide Cleavage CYP2E1 CYP2E1 (Hepatic Oxidation) OToluidine->CYP2E1 NHydroxy N-hydroxy-o-toluidine (Toxic Intermediate) OToluidine->NHydroxy Bioactivation MetHb Methemoglobin (Fe3+) Non-Functional NHydroxy->MetHb Coupled Oxidation Hemoglobin Hemoglobin (Fe2+) Functional Hemoglobin->MetHb e- Transfer

Caption: The bioactivation pathway of Prilocaine leading to Methemoglobinemia via CYP2E1 oxidation.[5][8][9]

References

  • Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm University.[7]

  • Gordh, T. (2010).[10] Lidocaine: The Origin of a Modern Local Anesthetic. Anesthesiology.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7243, N,N-Dimethyl-p-toluidine.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Guay, J. (2009). Methemoglobinemia related to local anesthetics: a summary of 242 episodes. Anesthesia & Analgesia.

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Butyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of N-butyl-4-methylaniline, a critical secondary amine intermediate in pharmaceutical development. We present two distinct protocols: Method A (Reductive Amination) , prioritized for its high selectivity towards mono-alkylation and suitability for structure-activity relationship (SAR) studies; and Method B (Direct Alkylation) , a classical approach suitable for bulk, non-GMP synthesis. This guide emphasizes "self-validating" workflows, where visual and chromatographic checkpoints ensure process control without constant instrumental monitoring.

Introduction & Retrosynthetic Analysis

Secondary aromatic amines are privileged scaffolds in drug discovery, serving as core motifs in analgesics, anti-inflammatories, and kinase inhibitors. The synthesis of N-butyl-4-methylaniline from p-toluidine presents a classic chemoselectivity challenge: avoiding the formation of the tertiary amine (N,N-dibutyl-4-methylaniline).

While direct alkylation (


) is chemically intuitive, it suffers from statistical over-alkylation because the product (secondary amine) is often more nucleophilic than the starting material. Therefore, Reductive Amination  is established here as the "Gold Standard" protocol for drug development applications due to its kinetic control over mono-alkylation.
Reaction Scheme & Mechanism

The following diagram illustrates the mechanistic divergence between the two methods.

ReactionScheme Start p-Toluidine (Starting Material) Imine Intermediate Imine (Schiff Base) Start->Imine Method A: + Butanal (- H2O) Target N-Butyl-4-methylaniline (Target Product) Start->Target Method B: + 1-Bromobutane (Base, Heat) Butanal Butanal Bromobutane 1-Bromobutane Imine->Target Reduction (NaBH4) OverAlk N,N-Dibutyl Impurity (Over-alkylation) Target->OverAlk Method B Risk: + 2nd Eq. Bromobutane

Figure 1: Mechanistic pathway comparison. Method A (Solid Blue Line) proceeds via an imine intermediate, preventing over-alkylation. Method B (Dotted Line) carries the risk of sequential alkylation.

Method A: Stepwise Reductive Amination (Preferred)

Rationale: This protocol utilizes a stepwise approach: formation of the imine (Schiff base) followed by reduction.[1] This is preferred over "direct" reductive amination (using


) for this specific substrate because the imine of p-toluidine is stable and forms visibly, providing a critical "Go/No-Go" decision point before the reducing agent is wasted.
Reagents & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
p-Toluidine 107.161.0Limiting Reagent
Butanal (Butyraldehyde) 72.111.1Electrophile
Methanol (MeOH) -SolventReaction Medium
Sodium Borohydride (

)
37.831.5Reducing Agent
Acetic Acid 60.05Cat.pH Adjustment (Optional)
Detailed Protocol

Step 1: Imine Formation (The Visual Checkpoint)

  • Charge a clean, dry 250 mL Round Bottom Flask (RBF) with p-Toluidine (10.7 g, 100 mmol) .

  • Add Methanol (50 mL) and stir until fully dissolved.

  • Self-Validating Step: Add Butanal (7.9 g, 9.8 mL, 110 mmol) dropwise over 10 minutes.

    • Observation: The solution should turn from colorless/pale yellow to a distinct bright yellow/orange . This color change confirms the conjugation of the new C=N bond (Imine formation).

  • Add activated 3Å Molecular Sieves (approx. 5g) to absorb the water byproduct, driving the equilibrium forward. Stir at Room Temperature (RT) for 2 hours.

    • QC Check: Spot on TLC (20% EtOAc/Hexane). The p-toluidine spot (

      
      ) should disappear, replaced by a new, less polar Imine spot (
      
      
      
      ).

Step 2: Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • CAUTION: Add Sodium Borohydride (

    
    , 5.67 g, 150 mmol)  in small portions over 20 minutes.
    
    • Safety: Vigorous gas evolution (

      
      ) will occur. Ensure good ventilation.
      
  • Allow the reaction to warm to RT and stir for another 2 hours.

    • Self-Validating Step: The bright yellow/orange color of the imine should fade significantly, returning to a pale yellow or colorless solution. This indicates the breaking of the conjugated system and formation of the amine.

Step 3: Workup & Purification [6][7]

  • Quench excess hydride by slowly adding Water (50 mL) .

  • Evaporate the Methanol under reduced pressure (Rotavap).

  • Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL) .

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: If TLC shows minor impurities, perform flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Method B: Direct Alkylation ( ) (Alternative)

Rationale: Useful when aldehyde reagents are unstable or unavailable. Requires strict stoichiometric control to prevent the "Over-Alkylation Cascade."

Reagents
ReagentEquiv.[2][7][8]Role
p-Toluidine 3.0Excess to prevent di-alkylation
1-Bromobutane 1.0Limiting Reagent

2.0Acid Scavenger
Acetonitrile (

)
SolventPolar Aprotic
Critical Protocol Differences
  • Dissolve p-Toluidine (3 equiv) and

    
     in Acetonitrile. Heat to reflux.[9]
    
  • Add 1-Bromobutane (1 equiv) very slowly (syringe pump preferred) over 1 hour.

    • Mechanism:[2][7] High concentration of p-Toluidine ensures the alkyl halide reacts with the primary amine, not the newly formed secondary amine.

  • Workup: Requires acid/base extraction to separate the large excess of unreacted p-Toluidine from the product.

Process Control & Decision Logic

The following flowchart guides the researcher through the purification decision process, ensuring purity specifications are met.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Check1 Is Starting Material (p-Toluidine) Visible? TLC->Check1 Check2 Is Di-butyl Impurity Visible (High Rf)? Check1->Check2 No AcidWash Acid/Base Extraction (Removes p-Toluidine) Check1->AcidWash Yes Column Flash Chromatography (Required for Di-butyl removal) Check2->Column Yes (Method B Risk) Final Pure N-Butyl-4-methylaniline Check2->Final No (Method A Outcome) AcidWash->Check2 Column->Final

Figure 2: Purification logic tree. Note that Method A usually bypasses the need for complex chromatography.

Characterization & Validation

To certify the product identity, compare spectral data against these expected values.

NMR Expectations
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.00 (d, 2H, Ar-H) – Ortho to methyl.
      
    • 
       6.55 (d, 2H, Ar-H) – Ortho to amine (shielded by N lone pair).
      
    • 
       3.50 (bs, 1H, N-H ) – Broad singlet, exchangeable.
      
    • 
       3.10 (t, 2H, N-CH 
      
      
      
      -) – Triplet, diagnostic of N-alkylation.
    • 
       2.25 (s, 3H, Ar-CH 
      
      
      
      ).
    • 
       1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H) – Butyl chain.
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete Imine FormationEnsure Molecular Sieves are fresh; extend Step 1 time.
Tertiary Amine Present Over-reduction or Alkyl Halide excessSwitch to Method A; Ensure temp is 0°C during

addition.
Product is Dark/Brown Oxidation of AminePerform workup under

; Store product in dark/cold.

Safety & Compliance

  • p-Toluidine: Toxic by inhalation, skin contact, and ingestion. Suspected carcinogen. Handle in a fume hood with double nitrile gloves.

  • Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Quench slowly.

  • Waste: All aqueous washes containing aromatic amines must be disposed of in segregated hazardous waste streams, not down the drain.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7809, p-Toluidine." PubChem.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for

    
     alkylation protocols). 
    
  • Sigma-Aldrich. "Safety Data Sheet: p-Toluidine."

Sources

Application Note: High-Fidelity Synthesis of N-Butyl-4-methylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the synthesis of N-butyl-4-methylaniline (CAS: 104-13-2) from 4-methylaniline (p-toluidine) and butyraldehyde (butanal). This transformation is a cornerstone reaction in the synthesis of lipophilic amine intermediates for pharmaceutical and optoelectronic applications.

We present two distinct methodologies:

  • Method A (Chemical Reduction): Utilizes Sodium Triacetoxyborohydride (STAB) for high chemoselectivity and operational simplicity in a research setting.

  • Method B (Catalytic Hydrogenation): Utilizes Pd/C and

    
     gas for atom-economical, scalable industrial production.
    

Strategic Analysis & Mechanism

The synthesis relies on reductive amination , a two-stage process involving the initial condensation of an amine and a carbonyl to form an imine (Schiff base), followed by reduction to the amine.[1][2]

Retrosynthetic Disconnection

The target molecule is a secondary amine. The most efficient disconnection occurs at the C-N bond, revealing p-toluidine (nucleophile) and butyraldehyde (electrophile).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction progression and the critical "divergence point" where side reactions (dialkylation) occur.

G Start p-Toluidine + Butyraldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Ar-N=CH-Pr) Hemiaminal->Imine - H2O (Dehydration) Iminium Protonated Iminium Ion Imine->Iminium + H+ (Acid Cat.) Product Target: N-Butyl-4-methylaniline Iminium->Product Reduction (H-) (Fast Step with STAB) SideProduct Side Product: N,N-Dibutyl-4-methylaniline Product->SideProduct Over-Alkylation (If Aldehyde Excess)

Figure 1: Mechanistic pathway for reductive amination. Note the critical path from Iminium to Product, which must be faster than the reaction of Product with excess aldehyde to prevent dialkylation.

Method A: Chemical Reduction (STAB Protocol)

Best for: Discovery chemistry, gram-scale synthesis, and scenarios requiring high functional group tolerance.

Rationale

Sodium triacetoxyborohydride,


 (STAB), is the reagent of choice.[3] Unlike Sodium Cyanoborohydride (

), it is non-toxic (no cyanide generation) and avoids the need for harsh pH control. STAB reduces the protonated iminium ion significantly faster than the parent aldehyde, allowing for a "One-Pot, Direct" protocol.
Experimental Protocol

Scale: 10 mmol (approx. 1.07 g of p-toluidine)

Reagents:

  • 4-Methylaniline (p-toluidine): 1.07 g (10 mmol)

  • Butyraldehyde: 0.79 g (11 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 equiv)

  • Acetic Acid (AcOH): 0.60 g (10 mmol, 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous): 30 mL

Step-by-Step Workflow:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.07 g) in DCE (20 mL).

  • Aldehyde Addition: Add butyraldehyde (0.79 g) to the solution.

  • Catalyst Addition: Add Acetic Acid (0.60 g). Expert Note: AcOH promotes the dehydration of the hemiaminal to the imine and protonates the imine to the reactive iminium species.

  • Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 15–30 minutes. While STAB allows direct addition, a short pre-stir ensures equilibrium favors the imine.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (

    
    ) may occur.
    
  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

  • Quench: Quench reaction by adding saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).

Expected Yield: 85–95% Appearance: Pale yellow to colorless oil.

Method B: Catalytic Hydrogenation (Industrial)

Best for: Process scale-up (>100g), Green Chemistry requirements, and cost reduction.

Rationale

This method utilizes heterogeneous catalysis, eliminating boron waste and using Hydrogen gas as the cleanest possible reductant.

Experimental Protocol

Scale: 100 mmol (approx. 10.7 g of p-toluidine)

Reagents:

  • 4-Methylaniline: 10.7 g (100 mmol)

  • Butyraldehyde: 7.2 g (100 mmol, 1.0 equiv) – Note: Strict 1:1 stoichiometry to prevent over-alkylation.

  • Catalyst: 5% Pd/C (wet support, 50% water): 0.5 g (approx 0.5 wt% loading).

  • Solvent: Methanol (100 mL).

Step-by-Step Workflow:

  • Reactor Setup: Use a stainless steel autoclave (e.g., Parr reactor).

  • Loading: Charge the reactor with 4-methylaniline , Pd/C , and Methanol .

  • Aldehyde Addition: Add butyraldehyde .

  • Purge: Seal reactor. Purge with Nitrogen (

    
    ) followed by Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize to 5 bar (75 psi)

    
    . Heat to 40°C  with vigorous stirring (1000 rpm).
    
    • Expert Insight: Higher temperatures (>60°C) increase the risk of dialkylation. Keep mild.

  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake ceases (typically 2–6 hours).
    
  • Workup: Vent

    
    , purge with 
    
    
    
    . Filter the mixture through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric when dry; keep wet.
  • Isolation: Concentrate the filtrate. Distill under reduced pressure for high-purity isolation.

Process Analytical Technology (PAT) & Troubleshooting

Decision Matrix for Optimization

Use the following logic flow to troubleshoot low yields or impurities.

D Issue Problem Detected OverAlk Impurity: Dialkylated amine Issue->OverAlk Mass = M+56 Unreacted Impurity: Unreacted Aniline Issue->Unreacted SM persists LowYield Low Yield / Complex Mixture Issue->LowYield Action1 Reduce Aldehyde equiv to 1.0 Switch to Stepwise (Imine isolation) OverAlk->Action1 Action2 Increase Reaction Time Add 0.5 eq more STAB Unreacted->Action2 Action3 Check pH (Ensure Acidic) Dry Solvents (Water hydrolyzes imine) LowYield->Action3

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Comparative Data Table
ParameterMethod A (STAB)Method B (Hydrogenation)
Selectivity Excellent (Mono-alkylation favored)Good (Requires strict stoichiometry)
Atom Economy Low (Boron waste generated)High (Water is only byproduct)
Reaction Time 2–4 Hours4–8 Hours
Safety Profile Moderate (

evolution)
High Risk (Pressurized

, Pyrophoric Cat.)
Cost High (Reagent cost)Low (Catalyst recyclable)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002, 59, 1-714.

  • Grosser, S. T., et al. "Industrial Scale-Up of Reductive Amination." Organic Process Research & Development, 2010.
Safety Disclaimer
  • p-Toluidine is toxic and a suspected carcinogen.[5] Handle in a fume hood with double nitrile gloves.

  • STAB releases hydrogen gas upon contact with acid or moisture; ensure proper venting.

  • Pd/C is pyrophoric. Never let the catalyst dry out on filter paper. Dispose of in a dedicated waste container containing water.

Sources

Application Notes and Protocols for the Catalytic N-Alkylation of 4-Methylaniline with Butyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of catalytic N-alkylation methods for 4-methylaniline (p-toluidine) with butyl halides. The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates, pharmaceuticals, and materials. This document moves beyond a simple recitation of procedures, offering a detailed analysis of various catalytic systems, including Phase-Transfer Catalysis (PTC), Copper-Catalyzed, Nickel-Catalyzed, and Photocatalytic methods. Each section elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of their efficacy. The objective is to equip researchers with the requisite knowledge to select and implement the most suitable catalytic strategy for their specific synthetic goals, balancing factors such as yield, selectivity, cost, and environmental impact.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are pivotal structural motifs in a multitude of functional molecules. The introduction of an alkyl chain to the nitrogen atom of anilines profoundly influences their electronic and steric properties, thereby modulating their biological activity and material characteristics. 4-methylaniline, a readily available starting material, serves as a key building block. Its N-butylated derivatives are precursors to dyes, agrochemicals, and pharmaceutical agents.

The classical approach to N-alkylation often involves the direct reaction of an amine with an alkyl halide. However, this method can be plagued by issues such as low selectivity (mono- vs. di-alkylation), the need for harsh reaction conditions, and the generation of stoichiometric amounts of waste. The advent of catalytic methods has revolutionized this field, offering milder, more selective, and environmentally benign alternatives. This guide will delve into four prominent catalytic strategies for the N-alkylation of 4-methylaniline with butyl halides.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each chemical. The following is a summary of key hazards and handling recommendations.

ChemicalKey HazardsRecommended Handling Practices
4-Methylaniline Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Very toxic to aquatic life.[1][2]Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1] Avoid inhalation of dust or vapors.
Butyl Halides (e.g., 1-Bromobutane) Flammable liquid and vapor. Causes skin and serious eye irritation.[3][4][5]Keep away from heat, sparks, and open flames.[3][5] Use in a well-ventilated area. Wear protective gloves and eye protection.[4]
Tetrabutylammonium Bromide (TBAB) Causes skin and eye irritation.[6][7]Avoid contact with skin and eyes. Wear protective gloves and safety glasses.[6][8] Store in a dry place.[6]
Copper(I) Iodide Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][12]
Nickel(II) Chloride Toxic if swallowed or inhaled. May cause an allergic skin reaction. May cause cancer by inhalation.[13][14][15][16][17]Handle in a fume hood. Wear appropriate PPE. Avoid creating dust. Store in a tightly closed container.[13][17]
Iridium Photocatalysts May cause eye, skin, and respiratory tract irritation. Handle with care, as with all heavy metal compounds.Use in a well-ventilated area. Wear gloves and safety glasses. For radioactive isotopes like Ir-192, strict radiation safety protocols must be followed.

Catalytic Methodologies and Protocols

Phase-Transfer Catalysis (PTC)

Causality of Experimental Choices: Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in immiscible phases, typically an aqueous and an organic phase. In the N-alkylation of 4-methylaniline, the amine is deprotonated by a base in the aqueous phase. The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting anilide anion into the organic phase where it can react with the butyl halide. This method avoids the need for expensive, anhydrous solvents and strong, hazardous bases like sodium hydride. The choice of a biphasic system (e.g., toluene/water) facilitates easy separation of the catalyst and inorganic byproducts during workup.

Experimental Protocol: N-Alkylation of 4-Methylaniline with 1-Bromobutane using TBAB

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylaniline (5.36 g, 50 mmol), 1-bromobutane (8.22 g, 60 mmol), tetrabutylammonium bromide (TBAB, 0.81 g, 2.5 mmol, 5 mol%), and toluene (25 mL).

  • Addition of Base: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL) and add it to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-methylaniline is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 25 mL) and then with brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-butyl-4-methylaniline.

Mechanism of Phase-Transfer Catalyzed N-Alkylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base NaOH Anilide Ar-NH⁻ Na⁺ Base->Anilide Deprotonation Amine Ar-NH₂ Amine->Anilide PTC_Anilide_aq Q⁺Ar-NH⁻ Anilide->PTC_Anilide_aq PTC_aq Q⁺X⁻ (TBAB) PTC_aq->PTC_Anilide_aq Ion Exchange PTC_Anilide_org Q⁺Ar-NH⁻ PTC_Anilide_aq->PTC_Anilide_org Phase Transfer Product Ar-NH-Bu PTC_Anilide_org->Product SN2 Reaction ButylHalide Bu-X ButylHalide->Product PTC_org Q⁺X⁻ PTC_org->PTC_aq Catalyst Regeneration

Caption: Phase-transfer catalytic cycle for N-alkylation.

Copper-Catalyzed N-Alkylation

Causality of Experimental Choices: Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals like palladium. Copper-catalyzed N-alkylation of anilines with alkyl halides typically proceeds via an oxidative addition/reductive elimination pathway. The choice of a ligand, such as a diamine or phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the catalytic cycle. A base is required to deprotonate the aniline, making it a more potent nucleophile. Solvents like DMF or DMSO are often used as they can coordinate to the metal center and help to solubilize the reactants.

Experimental Protocol: Copper-Catalyzed N-Alkylation of 4-Methylaniline with 1-Iodobutane

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine copper(I) iodide (CuI, 48 mg, 0.25 mmol, 5 mol%), 1,10-phenanthroline (90 mg, 0.5 mmol, 10 mol%), and potassium carbonate (1.04 g, 7.5 mmol).

  • Addition of Reagents: Add 4-methylaniline (0.536 g, 5 mmol), 1-iodobutane (1.01 g, 5.5 mmol), and anhydrous DMF (10 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-butyl-4-methylaniline.

Mechanism of Copper-Catalyzed N-Alkylation

Cu_Catalyzed_Mechanism Cu_I Cu(I)L₂ Anilide_Complex [Cu(I)(ArNH)L₂]⁻ Cu_III Cu(III)(ArNH)(Bu)L₂ Product Ar-NH-Bu Cu_III->Product Reductive Elimination Amine Ar-NH₂ Amine->Anilide_Complex Deprotonation & Coordination Base Base Anilide_Complex->Cu_III Oxidative Addition ButylHalide Bu-X ButylHalide->Cu_III Product->Cu_I Catalyst Regeneration

Caption: Copper-catalyzed N-alkylation cycle.

Nickel-Catalyzed N-Alkylation

Causality of Experimental Choices: Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[1] Nickel-catalyzed N-alkylation can proceed through various mechanisms, including oxidative addition-reductive elimination pathways similar to copper. The choice of ligand is critical for modulating the reactivity and stability of the nickel catalyst. Bidentate phosphine or nitrogen-based ligands are commonly employed. A strong base is often necessary to facilitate the deprotonation of the aniline and the subsequent catalytic steps.[1]

Experimental Protocol: Nickel-Catalyzed N-Alkylation of 4-Methylaniline with 1-Bromobutane

  • Catalyst Preparation (in situ): In a glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%) and a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 13.4 mg, 0.05 mmol) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add 4-methylaniline (107 mg, 1 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and anhydrous toluene (2 mL).

  • Reaction Execution: Add 1-bromobutane (164 mg, 1.2 mmol) and seal the tube. Heat the reaction mixture at 100 °C for 18-24 hours.

  • Monitoring: Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by flash chromatography to isolate N-butyl-4-methylaniline.

Mechanism of Nickel-Catalyzed N-Alkylation

Ni_Catalyzed_Mechanism Ni_0 Ni(0)L₂ Ni_II_OxAdd Ni(II)(Bu)(X)L₂ Ni_0->Ni_II_OxAdd Oxidative Addition Ni_II_Amide Ni(II)(Bu)(ArNH)L₂ Ni_II_OxAdd->Ni_II_Amide Ligand Exchange Product Ar-NH-Bu Ni_II_Amide->Product Reductive Elimination Amine Ar-NH₂ Amine->Ni_II_Amide Base Base ButylHalide Bu-X ButylHalide->Ni_II_OxAdd Product->Ni_0 Catalyst Regeneration

Caption: Nickel-catalyzed N-alkylation cycle.

Photocatalytic N-Alkylation

Causality of Experimental Choices: Photocatalysis offers a green and sustainable approach to organic synthesis, utilizing visible light as a renewable energy source. The N-alkylation of anilines with alkyl halides can be achieved through a photoredox-catalyzed radical mechanism. An iridium or ruthenium-based photocatalyst is excited by visible light, initiating a single-electron transfer (SET) process that generates an alkyl radical from the butyl halide. This radical then combines with the aniline or a metal-anilide complex to form the desired product. This method often proceeds under very mild conditions (room temperature) and can exhibit high functional group tolerance.

Experimental Protocol: Visible-Light-Induced Photocatalytic N-Alkylation of 4-Methylaniline with 1-Iodobutane

  • Reaction Setup: In a nitrogen-filled glovebox, add an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), a copper co-catalyst (e.g., Cu(TMHD)₂, 20-30 mol%), a silyl radical precursor (e.g., (TMS)₃SiOH, 2.5 equiv), and a base (e.g., LiOt-Bu, 3.0 equiv) to a vial.

  • Addition of Reagents: Add 4-methylaniline (0.25 mmol), 1-iodobutane (0.625 mmol), and acetonitrile (2.5 mL).

  • Reaction Execution: Seal the vial and place it in a photoreactor equipped with blue LEDs (e.g., 450 nm) at room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: Upon completion, remove the solvent in vacuo.

  • Purification: Purify the residue by preparative TLC or column chromatography to yield N-butyl-4-methylaniline.

Mechanism of Photocatalytic N-Alkylation

Photocatalytic_Mechanism PC PC PC_excited PC* PC->PC_excited Excitation AmineRadicalCation [Ar-NH₂]⁺• PC_excited->AmineRadicalCation SET PC_reduced PC⁻ PC_reduced->PC Catalyst Regeneration ButylRadical Bu• PC_reduced->ButylRadical SET ButylHalide Bu-X ButylHalide->ButylRadical Product Ar-NH-Bu ButylRadical->Product Radical Combination Amine Ar-NH₂ Amine->AmineRadicalCation Amine->Product Light hν (Visible Light) Light->PC

Caption: A plausible photocatalytic N-alkylation mechanism.

Comparative Analysis of Catalytic Methods

The selection of an appropriate catalytic method depends on a variety of factors, including the desired scale of the reaction, cost considerations, and available equipment.

MethodCatalystTemperatureReaction TimeTypical YieldsAdvantagesDisadvantages
Phase-Transfer Catalysis TBAB60-100 °C4-12 hGood to ExcellentInexpensive catalyst, simple workup, suitable for large scale.May require vigorous stirring, potential for emulsion formation.
Copper-Catalyzed CuI / Ligand100-140 °C12-24 hModerate to GoodLow catalyst cost, good functional group tolerance.May require higher temperatures and longer reaction times, potential for metal contamination.
Nickel-Catalyzed NiCl₂ / Ligand80-120 °C18-24 hGood to ExcellentEarth-abundant metal, high reactivity.Air-sensitive catalysts may require a glovebox, potential for metal contamination.
Photocatalytic Ir or Ru complexRoom Temp.4-12 hGood to ExcellentVery mild conditions, high functional group tolerance, sustainable.Expensive catalysts, requires specialized photoreactor equipment.

Conclusion

The catalytic N-alkylation of 4-methylaniline with butyl halides can be effectively achieved through a variety of methods, each with its own set of advantages and limitations. Phase-transfer catalysis offers a robust and scalable approach suitable for industrial applications. Copper and nickel-based systems provide cost-effective alternatives, with ongoing research continually improving their efficiency and scope. Photocatalysis represents the state-of-the-art in sustainable synthesis, enabling these transformations under exceptionally mild conditions. By understanding the principles and practicalities of each method as outlined in this guide, researchers can make informed decisions to best achieve their synthetic objectives in the development of novel chemical entities.

References

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. Available at: [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. Available at: [Link]

  • Wang, D., et al. (2022). Photocatalytic N‐alkylation of aniline with BA under visible‐light irradiation over different photocatalysts. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Available at: [Link][9]

  • HPS Chapters. (n.d.). Nuclide Safety Data Sheet Iridium-192. Available at: [Link]

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: NICKEL CHLORIDE. Available at: [Link][13]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Available at: [Link][6]

  • Stanford University. (n.d.). RADIONUCLIDE SAFETY DATA SHEET: Ir-192. Available at: [Link]

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Butyl Bromide. Available at: [Link][4]

  • Daugulis, O., et al. (2019). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 24(1), 93. Available at: [Link][1]

  • CDN. (2017). SAFETY DATA SHEET Iridium (pieces). Available at: [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Copper Iodide. Available at: [Link][12][11]

  • Oreate. (2025). Understanding Tetrabutylammonium Bromide: Safety Data and Handling. Available at: [Link][7]

  • Best-Quim. (n.d.). Material Safety Data Sheet IR-192. Available at: [Link]

  • Loba Chemie. (n.d.). TETRABUTYL AMMONIUM BROMIDE AR. Available at: [Link][8]

  • Lab Alley. (2023). safety data sheet: Nickel Chloride. Available at: [Link][16]

  • PENTA. (2025). Nickel(II) chloride hexahydrate - Safety Data Sheet. Available at: [Link][17]

Sources

Application Note: Advanced Handling and Utilization Protocols for N-butyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Identity Resolution

CRITICAL ADVISORY: This protocol addresses the specific chemical entity N-butyl-4-methylaniline (also known as N-butyl-p-toluidine).[1]

Discrepancy Alert: The CAS number 2465-27-2 provided in some databases often refers to Auramine O (Basic Yellow 2), a complex diarylmethane dye salt. N-butyl-4-methylaniline is a distinct secondary amine intermediate.

  • If your target is the yellow dye Auramine O: Stop. This protocol is not for you.

  • If your target is the liquid amine intermediate: Proceed with this guide. The correct CAS for N-butyl-4-methylaniline is 10387-24-3 .[1][2][3][4]

Chemical Profile
PropertySpecification
Chemical Name N-butyl-4-methylaniline
Synonyms N-butyl-p-toluidine; N-(4-methylphenyl)butan-1-amine
CAS Number 10387-24-3 (Correct Identity)
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Physical State Pale yellow to brown oily liquid
Boiling Point ~240–260°C (Predicted based on isomers)
Density ~0.94 g/mL (Estimate)
Solubility Immiscible with water; soluble in DCM, EtOAc, MeOH, Toluene
Stability Air-sensitive; oxidizes to red/brown N-oxides/impurities upon exposure.

Part 2: Health, Safety, and Environment (HSE) Framework

Toxicological Mechanism: The "Silent Hypoxia"

N-butyl-4-methylaniline, like many lipophilic secondary aromatic amines, poses a specific systemic risk: Methemoglobinemia . Unlike simple asphyxiants, this compound does not displace oxygen in the air but chemically alters hemoglobin in the blood.

Mechanism of Action:

  • Absorption: The N-butyl chain increases lipophilicity (

    
    ), facilitating rapid dermal absorption.
    
  • Metabolism: Hepatic CYP450 enzymes N-hydroxylate the amine.

  • Oxidation: The metabolite oxidizes Ferrous iron (

    
    ) in hemoglobin to Ferric iron (
    
    
    
    ).
  • Result: Hemoglobin loses

    
     binding capacity. Blood turns chocolate brown.
    
Visualization: Toxicity Pathway

Methemoglobinemia Exposure Dermal/Inhalation Exposure Absorb Rapid Lipophilic Absorption Exposure->Absorb Liver Hepatic Metabolism (CYP450) Absorb->Liver N_OH N-Hydroxylation (Toxic Metabolite) Liver->N_OH Hgb Hemoglobin (Fe2+) Oxygen Carrier N_OH->Hgb Oxidizes MetHgb Methemoglobin (Fe3+) Cannot Bind O2 Hgb->MetHgb Hypoxia Tissue Hypoxia (Cyanosis) MetHgb->Hypoxia

Figure 1: Pathophysiological cascade of aromatic amine exposure leading to methemoglobinemia.

PPE & Engineering Controls
  • Glove Selection: Standard nitrile gloves may offer insufficient breakthrough time for lipophilic amines.

    • Recommendation:Silver Shield/4H (Laminate) gloves are mandatory for spill cleanup. Double-gloving (Nitrile over Laminate) is recommended for dexterity during synthesis.

  • Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with OV (Organic Vapor) cartridges is required.

  • Antidote: Ensure Methylene Blue (1% solution) is available in the facility's medical center.

Part 3: Operational Protocols

Storage and Stability

Secondary aromatic amines are prone to auto-oxidation, leading to the formation of colored impurities (often "rose" or "brown" tints).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a Teflon-lined cap.

  • QC Check: If the liquid is dark brown/black, purify via vacuum distillation or silica plug filtration (eluent: 5% EtOAc/Hexanes) before use in sensitive catalysis.

Synthesis Workflow: N-Alkylation/Acylation

N-butyl-4-methylaniline is frequently used as a nucleophile to synthesize tertiary amines (for drug scaffolds) or amides.

Protocol: Synthesis of Tertiary Amine Derivative (General Procedure) This workflow ensures high yield by mitigating oxidation and controlling exotherms.

  • Preparation:

    • Flame-dry a 2-neck Round Bottom Flask (RBF).

    • Cool under

      
       flow.
      
    • Charge N-butyl-4-methylaniline (1.0 eq) and anhydrous solvent (DCM or Toluene).

  • Base Addition:

    • Add organic base (e.g., DIPEA or

      
      , 1.2 eq).
      
    • Note: Inorganic bases (

      
      ) require vigorous stirring or phase transfer catalysts.
      
  • Electrophile Addition:

    • Cool to 0°C.

    • Add electrophile (e.g., Acid Chloride or Alkyl Bromide) dropwise.

    • Why? Secondary amines are more nucleophilic than primary anilines but less than alkyl amines; however, exotherms can still degrade the reagent.

  • Monitoring:

    • Monitor via TLC (Visualization: UV 254nm). The product will likely be less polar than the starting amine.

  • Quench:

    • Quench with Sat.

      
      .
      
    • Extract with DCM.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval Inspect Visual Inspection (Color Check) Start->Inspect Purify Purification Needed? (Dark Brown/Black) Inspect->Purify Distill Vacuum Distillation (Inert Gas) Purify->Distill Yes (Oxidized) Weigh Weighing (Syringe Transfer preferred) Purify->Weigh No (Clear/Pale Yellow) Distill->Weigh Reaction Reaction Setup (Strict Inert Atmosphere) Weigh->Reaction Waste Waste Disposal (Segregated) Reaction->Waste

Figure 2: Decision tree for assessing reagent quality and safe handling.

Part 4: Analytical Validation

To verify the identity of N-butyl-4-methylaniline (CAS 10387-24-3), use the following characteristic signals.

TechniqueParameterCharacteristic SignalInterpretation
1H NMR Aromatic Region

6.98 (d, 2H), 6.53 (d, 2H)
Para-substituted benzene ring pattern.
1H NMR N-Alkyl Chain

3.09 (t, 2H)
Protons adjacent to Nitrogen (

).
1H NMR Methyl Group

2.23 (s, 3H)
Methyl group on the aromatic ring (

).
IR Functional Group~3400 cm⁻¹ (Weak/Broad)N-H stretch (Secondary amine).
GC-MS Molecular Ionm/z = 163.1Parent ion

.

Note: NMR shifts are approximate (in


) and may vary slightly based on concentration.

Part 5: Waste Disposal & Spill Management

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization: Absorb with sand or vermiculite. Do not use sawdust (fire hazard with amines/oxidizers).

  • Cleaning: Clean surface with dilute acetic acid (to protonate and solubilize the amine) followed by soapy water.

Disposal
  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Segregation: Do not mix with oxidizing acids (Nitric acid) or strong oxidizers (Peroxides). Violent reaction or ignition may occur.

  • Labeling: Must be labeled "Toxic" and "Marine Pollutant".

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11805083, N-sec-Butyl-4-methylaniline (Isomer Analog). Retrieved from [Link]

  • Asian Journal of Organic Chemistry. Copper(I)-Catalyzed N-Arylation of N1,N3-Dibenzylmalonamide. (NMR Data Source). Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: N-BUTYL-4-METHYLANILINE (CAS 10387-24-3).[1][3][4] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Toluidine (Isomer Safety). Retrieved from [Link]

Sources

N-butyl-4-methylaniline as an intermediate in dye manufacturing

Always consult the Safety Data Sheet (SDS) for each chemical before use. [14][15][16][17][18]

References

  • MySkinRecipes. 4-(tert-Butyl)-N-methylaniline. [Link]

  • Yufeng. N-Methylaniline Chemical Properties,Uses,Production. [Link]

  • ChemBK. 4-Methylaniline. [Link]

  • Matrix Fine Chemicals. N-BUTYL-4-METHYLANILINE | CAS 10387-24-3. [Link]

  • LookChem. 4-Butylaniline. [Link]

  • Unknown. The Synthesis of Azo Dyes. [Link]

  • Google Patents. CN102816074A - Synthesis method of p-n-butylaniline.
  • ACS Publications. Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega. [Link]

  • ResearchGate. N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). [Link]

  • Royal Society of Chemistry. Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. [Link]

  • Google Patents.
  • Quick Company. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. [Link]

  • PMC. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Basrah Journal of Veterinary Research. synthesis and characterization of new azo dye (1-(4-sulfonyl.... [Link]

  • SpringerLink. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. [Link]

  • Harihar Chemicals. Dyes Intermediates. [Link]

  • Google Patents. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester.
  • MDPI. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Wikipedia. Azo dye. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Pantheon UFRJ. Os impactos do REACH sobre a indústria cosmética brasileira. [Link]

Application Note: Storage and Stability Protocols for N-Butyl-4-Methylaniline (N-Butyl-p-Toluidine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-butyl-4-methylaniline (CAS: 10387-24-3), also known as N-butyl-p-toluidine, is a secondary aromatic amine frequently utilized as an intermediate in organic synthesis and as a hole-transport material in organic electronics.[1][2][3][4] Its stability is compromised by its susceptibility to oxidative coupling and photodegradation, which leads to the formation of colored impurities (often yellow, brown, or purple) that can interfere with spectroscopic data and biological assays.[5]

This guide provides a rigorous, evidence-based protocol for the handling, solubilization, and long-term storage of N-butyl-4-methylaniline, ensuring data integrity for research and development applications.[2]

Physicochemical Profile

Understanding the physical properties is the first step in designing a robust storage protocol.[5]

PropertyValueRelevance to Stability
CAS Number 10387-24-3Unique Identifier
Molecular Weight 163.26 g/mol Calculation of Molarity
Physical State Liquid (at RT)Handling requires liquid transfer techniques
Boiling Point ~250 °CLow volatility, but vacuum drying is difficult
Density ~0.923 g/mLVolume-to-mass conversion
LogP ~3.2 - 3.5 (Est.)Highly lipophilic; prone to sorption on plastics
pKa ~5.1 - 5.5 (Conj.[2] Acid)Weak base; stable in neutral/organic media
Solubility DMSO, Ethanol, TolueneInsoluble in water; requires organic solvent carrier

Degradation Mechanisms

The primary failure mode for N-butyl-4-methylaniline is oxidative coupling , driven by the formation of radical cations.[2] This process is accelerated by light (photolysis) and trace metals.[5]

The Oxidative Cascade
  • Radical Formation: Exposure to oxygen and light generates a radical cation on the nitrogen atom.[5]

  • Coupling: These radicals dimerize or react with unoxidized molecules.[5]

  • Chromophore Generation: The resulting coupled products (e.g., hydrazine derivatives or extended conjugated systems like Mauveine analogues) absorb visible light, causing the solution to turn from colorless to yellow/brown or purple.[5]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes and the intervention points (Red) where proper storage protocols block the pathway.[5]

DegradationPathway Compound N-Butyl-4-Methylaniline (Colorless Liquid) Radical Radical Cation Intermediate Compound->Radical O2 + UV Light Oxidation N-Oxides Compound->Oxidation Peroxides/O2 Coupling Coupled Dimers (Yellow/Brown Impurities) Radical->Coupling Dimerization InertGas BLOCKER: Inert Gas (Ar/N2) InertGas->Radical Prevents O2 AmberGlass BLOCKER: Amber Glass/Darkness AmberGlass->Radical Prevents UV

Figure 1: Mechanistic pathway of N-butyl-4-methylaniline degradation showing critical intervention points.[5][2]

Preparation & Handling Protocol

Objective: Prepare a stock solution while minimizing exposure to atmospheric oxygen and moisture.[5]

Solvent Selection Matrix
SolventSuitabilityNotes
DMSO High Excellent solubility.[2] Hygroscopic (absorbs water); store desiccated.[5] Freezes at 18.5°C.
Ethanol Medium Good solubility.[5][2] Volatile; concentration changes over time.[5] Prone to oxidation if not degassed.[5]
Toluene High Excellent chemical stability.[5][2] Non-hygroscopic.[5] Ideal for chemical synthesis intermediates.[5]
Water None Insoluble.[5][2][6][7] Do not use.
Step-by-Step Stock Preparation[3]
  • Equilibration: Allow the neat liquid container to reach room temperature before opening to prevent condensation.

  • Weighing: Weigh the required amount of N-butyl-4-methylaniline into a glass vial (avoid polystyrene due to lipophilicity).

  • Solvent Addition: Add the chosen high-purity solvent (e.g., Anhydrous DMSO).[5]

  • Inert Gas Sparging (Critical):

    • Insert a glass pipette connected to a Nitrogen or Argon line into the solution.[5]

    • Bubble gently for 2-5 minutes to displace dissolved oxygen.[5][2]

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage of volatiles but acceptable for DMSO stocks at -20°C.[5][2]

Storage & Stability Protocol

Core Principle: Stability is a function of Temperature (T), Oxygen (O2), and Light (hν).[5]

Storage Conditions Decision Tree[1][3]

StorageProtocol Start Start: Fresh Stock Solution Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Week Duration->ShortTerm Short Term LongTerm > 1 Week Duration->LongTerm Long Term ConditionA 4°C (Refrigerator) Amber Vial Air-tight Seal ShortTerm->ConditionA ConditionB -20°C or -80°C Amber Vial Under Argon/N2 LongTerm->ConditionB Thaw Thaw Protocol: Equilibrate to RT before opening Check for precip/color ConditionA->Thaw Before Use ConditionB->Thaw Before Use

Figure 2: Decision logic for storage conditions based on experimental timeline.

Stability Summary Table
ConditionEstimated StabilityObservations
RT (25°C), Light < 24 HoursRapid yellowing/browning.
4°C, Dark 1 - 2 WeeksMinor degradation possible.[2]
-20°C, Dark, Inert Gas 6 - 12 MonthsOptimal condition.[5][2] Remains colorless.
-80°C, Dark, Inert Gas > 12 MonthsGold standard for banking.[5][2]

Quality Control (QC) & Troubleshooting[1][3]

Before using a stored stock solution for critical experiments, perform these validation checks.

Visual Inspection (The "Traffic Light" System)[1]
  • Clear/Colorless:Pass. Solution is stable.

  • Pale Yellow: ⚠️ Caution. Minor oxidation (<5%).[5] Acceptable for rough screens, likely unacceptable for precise kinetics.[5]

  • Dark Yellow/Brown/Purple:Fail. Significant oxidative coupling.[5] Discard immediately.

Analytical Validation (HPLC/GC)

For rigorous quantification, use the following indicative parameters:

  • Method: Reverse Phase HPLC (C18 Column).[5]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate to buffer the amine).[5]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.[5]

  • Criteria: Purity > 98% area under the curve.

Troubleshooting
  • Precipitation: If using DMSO stored at 4°C, the solvent may freeze.[5] This is normal. Thaw completely at room temperature and vortex. If precipitate remains after thawing, the compound may have crystallized or degraded; sonicate to confirm.[5]

  • Evaporation: If solvent volume has decreased (common in ethanol), do not "top up".[5] The concentration is now unknown.[5] Discard and prepare fresh.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7813, p-Toluidine (and derivatives).[5] Retrieved from [Link][5][2]

  • Metha-Cohn, O., & Smith, M. (1982). The oxidation of secondary aromatic amines.[5] Journal of the Chemical Society, Perkin Transactions 1.[5] (General mechanism of amine oxidation).

  • Sousa, S. E., et al. (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine.[5][2] Journal of Chemical Research.[5] (Demonstrates oxidative coupling pathways of N-alkyl-p-toluidines).

  • Matrix Fine Chemicals. N-BUTYL-4-METHYLANILINE | CAS 10387-24-3 Product Data. Retrieved from [Link][5][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Precision N-Alkylation of p-Toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-ALK-PTOL-001 Subject: Minimizing Side Reactions (Over-Alkylation & Elimination) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The N-alkylation of p-toluidine (4-aminotoluene) presents a classic kinetic challenge: the product of the reaction (a secondary amine) is more nucleophilic than the starting material (primary amine).[1] This inductive effect (


 from the new alkyl group) accelerates a second alkylation event, leading to significant quantities of tertiary amines and quaternary ammonium salts.[1]

To resolve this, you must shift from simple stoichiometric control to mechanistic control . This guide outlines three validated protocols ranging from robust reductive amination (Method A) to chemoselective direct alkylation (Method B).[1]

Module 1: The Core Problem (Kinetic Trap)

Before optimizing, it is critical to visualize why standard


 reactions fail to be selective.
Reaction Pathway Analysis

In a direct alkylation with an alkyl halide (


), the reaction rates follow the inequality 

.[1] As soon as the mono-alkylated product is formed, it competes aggressively for the remaining alkyl halide.[1]

KineticTrap Start p-Toluidine (Primary Amine) Mono Product (Secondary Amine) MORE NUCLEOPHILIC Start->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Side Product (Tertiary Amine) OVER-ALKYLATION RX->Di Mono->Di k2 (Fast) Critical Failure Point

Figure 1: The Kinetic Trap. The thickness of the red arrow indicates the accelerated rate (


) of the side reaction due to increased nucleophilicity.[1]

Module 2: The Gold Standard – Reductive Amination

Best for: Introduction of Primary/Secondary Alkyl Groups (Methyl, Ethyl, Benzyl).[2][3] Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][2][4] This bypasses the nucleophilicity issue entirely because the imine is not nucleophilic toward alkylation.[1]

Protocol: The Abdel-Magid Method

This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is milder and safer than cyanoborohydride and more selective than sodium borohydride.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv p-Toluidine : 1.05 equiv AldehydeSlight excess of aldehyde ensures complete consumption of amine.[1]
Reducing Agent 1.4 equiv NaBH(OAc)₃ (STAB)Selectively reduces imines/iminiums over aldehydes.
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes faster reaction rates; THF is a greener alternative.
Catalyst 1-2 equiv Acetic Acid (AcOH)Critical: Protonates the imine to form the iminium ion, accelerating reduction.[1]
Step-by-Step Workflow
  • Imine Formation: Dissolve p-toluidine (1.0 equiv) and the aldehyde (1.05 equiv) in DCE (0.2 M concentration).

  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 10–30 minutes to equilibrate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion.

  • Quench: Stir at room temperature (1–4 h). Quench with saturated aqueous NaHCO₃.[1]

Why this works: The reducing agent (STAB) reacts negligibly with the aldehyde but rapidly with the protonated imine.[1] Mono-alkylation is guaranteed because the product (secondary amine) does not form an imine with the remaining aldehyde as readily, nor is it reduced further.[1]

Module 3: Advanced Direct Alkylation – The "Cesium Effect"

Best for: Substrates where the aldehyde is unstable or unavailable, or when using specific alkyl halides.[1] Mechanism: Utilization of Cesium Hydroxide (CsOH) and molecular sieves.[1][5] The large ionic radius of Cesium (


) creates a "naked" anion effect, while the heterogeneous surface suppresses poly-alkylation.[1]
Protocol: Cesium-Promoted Selectivity

Based on the method by Salvatore et al.[1][5][6]

ParameterSpecificationRationale
Base CsOH·H₂O (powdered)Promotes mono-alkylation via surface coordination and specific solvation effects.
Additive 4Å Molecular SievesRemoves water produced during deprotonation, preventing hydrolysis of the halide.
Solvent DMF or DMSOPolar aprotic solvents are required to solvate the cation.[1]
Stoichiometry 1.0 equiv Amine : 1.2 equiv Alkyl HalideSlight excess of halide is tolerated due to high selectivity.[1]
Step-by-Step Workflow
  • Preparation: Activate 4Å molecular sieves (flame dry under vacuum).

  • Slurry: Combine p-toluidine (1.0 equiv) and CsOH·H₂O (1.2 equiv) in DMF with sieves. Stir for 30 mins.

  • Addition: Add Alkyl Halide (1.0–1.2 equiv) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC.[1]

CesiumEffect Step1 p-Toluidine + CsOH + 4Å Sieves Step2 Formation of Cs-Amide Complex (Surface Mediated) Step1->Step2 Deprotonation Step3 Addition of Alkyl Halide (R-X) Step2->Step3 Result Mono-Alkylated Product (High Selectivity) Step3->Result Steric Hinderance prevents second attack

Figure 2: The Cesium Hydroxide pathway. The coordination of the cesium cation aids in suppressing the second alkylation event.[1]

Troubleshooting Matrix (FAQ)

Q1: I am using the Reductive Amination method, but the reaction is stalled at the imine stage.

  • Root Cause: Insufficient protonation. The reduction of the imine by STAB is pH-dependent.[1]

  • Fix: Ensure you have added 1–2 equivalents of Acetic Acid.[1][4] If the substrate is sterically hindered, switching to a stronger Lewis Acid (like Ti(OiPr)₄) may be necessary to drive imine formation before adding the reducing agent.[1]

Q2: I see 15-20% tertiary amine (dialkylation) in my Direct Alkylation (Method B).

  • Root Cause: Temperature too high or insufficient dilution.

  • Fix:

    • Dilution: Decrease concentration to 0.05 M. High dilution favors mono-alkylation statistically.

    • Temperature: Cool the reaction to 0°C during the addition of the alkyl halide, then warm slowly.

    • Base: Ensure you are using Cesium Hydroxide, not Sodium Hydride (NaH). NaH is too aggressive and often leads to over-alkylation.[1]

Q3: My yield is low, and I suspect the amine is trapped as a salt.

  • Root Cause: Hydrohalic acid byproduct (HX) generation.

  • Fix: In direct alkylation, the reaction produces HX (e.g., HI or HBr), which protonates the unreacted p-toluidine, rendering it unreactive. Ensure you have at least 1.2–1.5 equivalents of base (CsOH or DIPEA) to scavenge the acid.[1]

Q4: Can I use p-Toluenesulfonyl chloride (TsCl) to protect the amine?

  • Alternative Route: Yes. If direct selectivity fails:

    • React p-toluidine with TsCl

      
       Sulfonamide.
      
    • Alkylate the Sulfonamide (highly selective due to electron withdrawal).[1]

    • Deprotect (harsh conditions required: HBr/AcOH or Na/Naphthalene).[1] Note: This adds two steps and is generally less efficient than Reductive Amination.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1][5][6][8] Organic Letters, 1(11), 1893–1896.

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2001).[9] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][5][6][8][9][10] The Journal of Organic Chemistry, 66(3), 1035–1037.

Sources

Technical Support Center: Purification of N-Butyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation Protocol & Troubleshooting

Case ID: NBM-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify N-butyl-4-methylaniline (also known as N-butyl-p-toluidine). This secondary aromatic amine is prone to rapid oxidation, leading to characteristic "red-oil" discoloration. While its atmospheric boiling point (~260°C) invites thermal decomposition, vacuum distillation is the gold standard for purification.

This guide replaces generic advice with a self-validating, causality-driven workflow designed to ensure high purity (>98%) and colorless fractions.

Module 1: Critical Physical Properties

Reference these values to validate your setup before heating.

PropertyValueContext for Distillation
CAS Number 3757-32-2 (Typical)Verify specific isomer (n-butyl vs sec-butyl).
Boiling Point (Atm) ~259–260°CDo NOT distill at atm pressure; decomposition is certain.
Boiling Point (Vacuum) ~130–135°C @ 10 mmHg Target range. Drops to ~105°C @ 1 mmHg.
Appearance (Pure) Colorless to pale yellow oilDarkening indicates oxidation or N-oxide presence.
Major Impurities p-Toluidine, Butyl halidesp-Toluidine (start mat.) boils lower (~200°C atm).

Module 2: The Self-Validating Protocol

Phase A: Pre-Distillation "Health Check"

Goal: Remove volatile solvents and dissolved oxygen to prevent bumping and degradation.

  • The Inert Sweep: Before applying vacuum, sparge the crude amine with dry Nitrogen or Argon for 15 minutes.

    • Why? Secondary amines absorb CO₂ from air to form carbamates/carbonates, which decompose unpredictably upon heating.

  • Alkaline Pre-Wash (Optional but Recommended): If the crude is dark brown, wash with 10% NaOH, dry over KOH pellets, and filter.

    • Why? Removes acidic impurities and ensures the amine is in free-base form.

Phase B: Vacuum Distillation Workflow

Setup: Short-path distillation head with Vigreux column (for separation efficiency).

Step 1: System Evacuation

  • Seal the system and lower pressure to <15 mmHg .

  • Validation: Monitor the manometer. If pressure fluctuates >0.5 mmHg/min without heat, you have a leak. Do not heat.

Step 2: Thermal Ramp

  • Begin heating the oil bath. Target bath temperature: 20°C above expected BP (approx. 150–160°C).

  • Stirring: Use a large, oval magnetic bar. High-speed stirring is non-negotiable to prevent superheating (bumping).

Step 3: Fraction Collection

  • Fraction 1 (Forerun): Collect everything distilling below 125°C (at 10 mmHg). This contains unreacted butyl bromide and residual p-toluidine.

  • Fraction 2 (Main Cut): Collect the stable plateau at 130–135°C .

    • Visual Check: The distillate should be colorless. If it is yellow, reduce bath temp or improve vacuum.

  • Shutdown: Backfill with Nitrogen , not air, to preserve the colorless state.

Module 3: Visualization of Logic

Figure 1: Distillation Process Flow

A logical representation of the purification stages and decision nodes.

G Crude Crude N-butyl-4-methylaniline Degas N2 Sparge & Drying Crude->Degas VacCheck Vacuum Leak Test (<15 mmHg stable?) Degas->VacCheck VacCheck->VacCheck Fail (Fix Seals) Heat Ramp Heat (Bath ~160°C) VacCheck->Heat Pass Forerun Fraction 1: Forerun (Unreacted p-Toluidine) Heat->Forerun T < 125°C MainCut Fraction 2: Product (130-135°C @ 10mmHg) Forerun->MainCut T Stabilizes Residue Residue (Tars/Polymers) MainCut->Residue T Spikes/Drop

Caption: Sequential workflow for the isolation of N-butyl-4-methylaniline, emphasizing the critical vacuum check gate.

Module 4: Troubleshooting & FAQs

Symptom: Distillate turns red/brown immediately.
  • Diagnosis: Oxidation is occurring during distillation.

  • Root Cause: Air leak in the system or insufficient inert gas backfill.

  • Solution:

    • Check all ground glass joints; apply fresh high-vacuum grease.

    • Ensure the receiver flask is under N₂.

    • Add a small amount of zinc dust (<1%) to the distillation pot (acts as a reducing agent).

Symptom: Temperature rises, but no distillate collects.
  • Diagnosis: "False Reflux."

  • Root Cause: The vapor is condensing in the column/head before reaching the condenser due to heat loss.

  • Solution: Insulate the Vigreux column and distillation head with aluminum foil or glass wool. The vapor path must remain adiabatic until the condenser.

Symptom: Violent "bumping" splashes crude into the receiver.
  • Diagnosis: Superheating.

  • Root Cause: Lack of nucleation sites or insufficient stirring.

  • Solution:

    • Immediate: Lower the bath jack.

    • Fix: Increase magnetic stirring speed significantly. If using a capillary bleed, ensure a steady stream of bubbles (though magnetic stirring is preferred for high vacuum).

Figure 2: Troubleshooting Logic Tree

T Problem Identify Issue Color Product Discolored Problem->Color NoDist No Distillate Problem->NoDist Impure Impure (NMR/GC) Problem->Impure Oxidation Oxidation detected. Check Vacuum Tightness. Color->Oxidation Red/Brown Insulation Heat Loss. Insulate Column. NoDist->Insulation Vapor Condenses Early Separation Poor Fractionation. Increase Reflux Ratio. Impure->Separation Contains p-Toluidine

Caption: Decision matrix for diagnosing common failure modes during amine distillation.

Module 5: Frequently Asked Questions

Q: Can I use a rotary evaporator instead of a distillation setup? A: Generally, no . While a rotovap can remove solvents, it rarely achieves the fractionation power (theoretical plates) needed to separate N-butyl-4-methylaniline from unreacted p-toluidine. You need a Vigreux column.

Q: How should I store the purified amine? A: Store in an amber glass vial, flushed with Nitrogen/Argon, and sealed with Parafilm. Refrigeration (4°C) slows oxidation. If stored correctly, it remains stable for months.

Q: My vacuum pump only pulls 20 mmHg. Can I still proceed? A: Yes, but the boiling point will shift higher (approx. 145–150°C). You must ensure your heating bath oil (e.g., silicone oil) is rated for >180°C to maintain the necessary thermal gradient (


).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]

    • Context: Source of physical property data for the parent amine and toxicity warnings.[1][2]

  • Context: Used to extrapolate boiling point behavior for butyl-substituted anilines under vacuum.
  • Armarego, W. L. F., & Chai, C. L. L. (2009).Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann.
  • Cheméo. N-butyl-p-toluidine Chemical Properties. Retrieved from [Link]

    • Context: Thermodynamic data and predicted boiling points.[3]

Sources

removing unreacted p-toluidine from N-butyl-4-methylaniline samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the synthesis of N-butyl-4-methylaniline via N-alkylation of p-toluidine, achieving high purity is paramount for downstream applications in drug development and materials science. A common challenge is the presence of unreacted p-toluidine in the final product. Due to their structural similarities, separating these two aromatic amines requires a nuanced understanding of their physicochemical properties. This guide provides a comprehensive, question-and-answer-based resource designed to help you troubleshoot and resolve this specific purification challenge. We will delve into the causality behind our recommended protocols, ensuring you not only purify your compound but also understand the principles governing the separation.

Physicochemical Properties: The Basis for Separation

Understanding the subtle differences between your product and the starting material is the first step in designing a robust purification strategy. The addition of an N-butyl group significantly alters the polarity and basicity of the parent p-toluidine molecule.

Propertyp-Toluidine (Starting Material)N-butyl-4-methylaniline (Product)Rationale for Separation
Molar Mass 107.15 g/mol [1]163.26 g/mol (Calculated)Affects boiling point; enables separation by distillation.
Structure Primary Aromatic AmineSecondary Aromatic AmineThe primary amine is more polar due to two N-H bonds available for hydrogen bonding, compared to one N-H bond in the secondary amine. This is the primary basis for chromatographic separation.
Boiling Point ~200-201 °C[2][3]Expected to be significantly higherA large difference in boiling points allows for effective separation via vacuum distillation, especially for larger scales.
pKa (of conjugate acid) ~5.1[4][5]Estimated ~5.3-5.6The pKa values are too close for effective separation by simple acid-base extraction alone. Both compounds will be protonated by common dilute acids.
Solubility Soluble in most organic solvents[1][2][6][7][8]; slightly soluble in water[1].Expected to be more soluble in nonpolar organic solvents and less soluble in water due to the lipophilic butyl group.Differences in polarity can be exploited in chromatography.

Part 1: Purity Assessment & Reaction Monitoring

This section addresses the critical first step: accurately determining the extent of the purification problem.

Q1: How can I quickly assess the purity of my crude N-butyl-4-methylaniline and confirm the presence of p-toluidine?

Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for this purpose. It provides a clear visual separation of your starting material and product, allowing you to gauge reaction completion and guide your purification strategy.

The key principle is polarity. As a primary amine, p-toluidine is significantly more polar than the N-alkylated secondary amine product, N-butyl-4-methylaniline. On a polar stationary phase like silica gel, p-toluidine will interact more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254). Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL). Prepare separate dilute solutions of your p-toluidine starting material and a previously purified batch of product to use as standards.

  • Spotting: Using a capillary tube, carefully spot the crude mixture, the p-toluidine standard, and the product standard onto the origin line, leaving space between them.

  • Eluent Selection: A common starting eluent system for aromatic amines is a mixture of a nonpolar and a moderately polar solvent. A good starting point is 10-20% Ethyl Acetate in Hexane (v/v).

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and mark the solvent front with a pencil. Aromatic compounds like these can often be visualized under a UV lamp (254 nm).[9]

    • Staining: For more definitive visualization, use a stain. A p-Anisaldehyde or permanganate stain can be effective for amines.[9] Cinnamaldehyde is also reported as a specific reagent for detecting aromatic primary amines.[10]

  • Interpretation:

    • The spot corresponding to your product, N-butyl-4-methylaniline, will have a higher Rf value (travels further).

    • The spot for unreacted p-toluidine will have a lower Rf value.

    • The relative intensity of the p-toluidine spot in your crude mixture lane gives a qualitative measure of the contamination level.

Part 2: The Primary Purification Method

This section details the most reliable technique for removing small to moderate amounts of p-toluidine.

Q2: My TLC shows a significant amount of residual p-toluidine. What is the most reliable method for removing it?

Answer: Flash column chromatography is the gold standard for this separation. It leverages the polarity difference demonstrated in your TLC analysis to achieve excellent separation on a preparative scale. The silica gel in the column acts as a vast surface area for the separation to occur, with the less polar product eluting much faster than the more polar starting material.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis tlc 1. TLC Analysis (e.g., 15% EtOAc/Hexane) eluent 2. Prepare Eluent (e.g., 10% EtOAc/Hexane + 0.5% Et3N) tlc->eluent slurry 3. Pack Column (Slurry Method) eluent->slurry load 4. Load Sample (Minimal Solvent) slurry->load run 5. Elute & Collect (Pressurized Flow) load->run fractions 6. Collect Fractions run->fractions tlc_fractions 7. Analyze Fractions (TLC) fractions->tlc_fractions pool 8. Pool Pure Fractions tlc_fractions->pool evap 9. Evaporate Solvent pool->evap final_product final_product evap->final_product Pure N-butyl-4-methylaniline

Caption: Workflow for purifying N-butyl-4-methylaniline via flash chromatography.

  • Eluent Selection: Based on your TLC, choose a solvent system where the Rf of your product is approximately 0.3-0.4. For the column, slightly reduce the polarity from your TLC system (e.g., if 15% EtOAc/Hexane gave a good TLC, use 10% for the column).

    • Pro-Tip (Trustworthiness): Amines can streak on silica due to interaction with acidic silanol groups. To prevent this, add a small amount of a volatile base like triethylamine (Et3N) , typically 0.5-1% , to your eluent.[11]

  • Column Packing: Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "slurry method" with your chosen eluent for a homogenous, air-free stationary phase.

  • Sample Loading: Dissolve your crude product in the minimum amount of dichloromethane or the eluent itself. Adsorbing the crude mixture onto a small amount of silica gel ("dry loading") is often superior for resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks. The less polar N-butyl-4-methylaniline will elute first. The more polar p-toluidine will elute later.

  • Analysis: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified N-butyl-4-methylaniline.

Part 3: Troubleshooting & Alternative Methods

This section covers common issues and alternative approaches for different scales.

Q3: Can I just use an acid wash (liquid-liquid extraction) to remove the basic p-toluidine?

Answer: This is a common misconception. While an acid wash is excellent for separating basic amines from neutral or acidic compounds, it cannot effectively separate two bases with similar pKa values.[12][13][14]

  • The Principle: An acid-base extraction works by converting an amine into its protonated salt form, which is soluble in the aqueous layer.

  • The Problem: With pKa values that are very close (p-toluidine ~5.1, N-butyl-4-methylaniline estimated ~5.3-5.6), any aqueous acid strong enough to protonate p-toluidine (e.g., 1M HCl, pH=0) will also readily protonate your product. Therefore, both compounds will move into the aqueous layer together, resulting in no separation.

G cluster_org Organic Layer cluster_aq Aqueous Layer start Crude Mixture in Organic Solvent (Product, p-toluidine, non-basic impurities) extract Extract with 1M HCl start->extract org_layer Non-Basic Impurities extract->org_layer Separates aq_layer Protonated Product + Protonated p-toluidine extract->aq_layer Separates basify Add NaOH to pH > 10 aq_layer->basify extract_back Extract with fresh organic solvent basify->extract_back final_product final_product extract_back->final_product Purified Amine Mixture (Still needs chromatography)

Caption: Acid-base extraction workflow for removing non-basic impurities.

Q4: Column chromatography is too slow for my multi-gram scale synthesis. Is there a better option?

Answer: Yes, for larger quantities, vacuum distillation is a highly effective alternative. This method separates compounds based on differences in their boiling points. The significantly higher molecular weight of N-butyl-4-methylaniline compared to p-toluidine results in a much higher boiling point, making this separation feasible.

  • Principle: By reducing the pressure, the boiling points of both compounds are lowered, allowing them to be distilled at temperatures that prevent decomposition. The lower-boiling p-toluidine (B.P. 200 °C at atm) will distill first, leaving the higher-boiling N-butyl-4-methylaniline behind.

  • Execution: This requires a vacuum distillation setup (a flask with a distillation head, condenser, receiving flask, vacuum pump, and manometer). The key is to apply a steady vacuum and carefully control the heating mantle temperature to selectively distill the p-toluidine. Monitoring the temperature at the distillation head is crucial for identifying the different fractions.

References

  • vCalc. (2021). pKa of p-Toluidine. [Link]

  • ReAgent. (n.d.). P-Toluidine Unveiled: From Precursor to Powerhouse. [Link]

  • Solubility of Things. (n.d.). p-Toluidine. [Link]

  • PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. [Link]

  • Chembid. (n.d.). Understanding p-Toluidine: Properties, Safety, and Industrial Uses. [Link]

  • ChemBK. (n.d.). p-Toluidine. [Link]

  • A1Lert. (n.d.). 4-Methylaniline(106-49-0)MSDS. [Link]

  • PubChem. (n.d.). N,N-dibutyl-4-methylaniline. National Center for Biotechnology Information. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • American Chemical Society. (2024). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Google Patents. (n.d.). CN102816074A - Synthesis method of p-n-butylaniline.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Scribd. (n.d.). Recrystallization. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Royal Society of Chemistry. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • YouTube. (2020). Recrystallization of Acetanilide. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • ResearchGate. (2024). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. [Link]

  • PubChem. (n.d.). N-sec-Butyl-4-methylaniline. National Center for Biotechnology Information. [Link]

  • ScentDB. (n.d.). p-Toluidine (CAS 106-49-0). [Link]

  • ACS Omega. (2024). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column. [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). [Link]

  • ResearchGate. (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • askIITians. (2014). How can the following conversion be carried out. [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. [Link]

  • Royal Society of Chemistry. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

  • ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography. [Link]

Sources

Technical Support Center: N-Butyl-4-Methylaniline (N-B4MA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-B4MA-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Last Updated: February 4, 2026

Executive Summary: The "Red Shift" Phenomenon

You are likely accessing this guide because your stock of N-butyl-4-methylaniline (N-B4MA) —originally a colorless to pale yellow liquid—has degraded into a reddish-brown or dark opaque fluid.

This is a known issue with secondary aromatic amines. It is not necessarily a sign of total decomposition, but rather surface-mediated auto-oxidation . This guide provides the mechanistic root cause, a self-validating storage protocol, and a remediation strategy to restore your reagent to >98% purity.

Module 1: Diagnosis & Root Cause Analysis

Q1: Why is my N-B4MA turning brown/red?

A: The color change is due to the formation of conjugated chromophores via radical oxidation. Like many N-alkyl anilines, N-B4MA is susceptible to auto-oxidation when exposed to atmospheric oxygen and light. The mechanism follows a radical cascade:

  • Initiation: A photon or trace metal catalyst removes an electron from the nitrogen lone pair, forming an aminium radical cation .

  • Coupling: These radicals dimerize or react with oxygen to form hydrazines or quinone imines .

  • Chromophore Formation: These impurities have extended

    
    -conjugated systems that absorb blue light, resulting in the characteristic yellow 
    
    
    
    red
    
    
    brown shift. Even trace amounts (<0.1%) of these impurities can significantly discolor the bulk liquid.
Q2: Does the color change affect my reaction yield?

A: It depends.

  • For catalytic applications: Yes. The oxidized impurities (often hydrazines or peroxides) can poison metal catalysts (e.g., Pd, Pt) or act as radical scavengers, stalling chain reactions.

  • For rough synthesis: If the color is light amber, the purity may still be >97%, which is acceptable for robust nucleophilic substitutions.

  • Critical Threshold: If the liquid is opaque or dark brown, purification is mandatory.

Q3: Is this degradation reversible?

A: No, it is a chemical transformation. You cannot "reverse" the oxidation, but you can separate the pure amine from the heavy oxidized byproducts using the difference in their boiling points (see Module 3).

Module 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway of N-alkyl anilines, highlighting why inert storage is non-negotiable.

NB4MA_Degradation NB4MA N-Butyl-4-methylaniline (Colorless Liquid) Radical Aminium Radical Cation (Reactive Intermediate) NB4MA->Radical hν (Light) + O₂ - e⁻ Dimer Hydrazine/Dimer Species (Trace Impurity) Radical->Dimer Radical Coupling Quinone Quinone Imine (Dark Red Chromophore) Radical->Quinone Oxidation Polymer Oligomeric Sludge (Brown/Black Precipitate) Dimer->Polymer Polymerization Quinone->Polymer Aggregation

Figure 1: Degradation cascade of N-B4MA. Light and Oxygen initiate the formation of radical cations, leading to highly colored quinoid impurities.

Module 3: Prevention & Storage Protocols

To prevent recurrence, you must implement a Self-Validating Storage System .

Protocol: The "Zero-Headspace" Standard
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air, creating a stable "blanket" over the liquid surface. Nitrogen (

) is lighter and diffuses away more easily when the container is opened.
Container Amber Glass (Borosilicate) Blocks UV/Blue light (300–450 nm) which catalyzes the initial electron transfer step.
Seal PTFE-Lined Septum Cap PTFE (Teflon) prevents leaching of plasticizers from the cap liner, which can catalyze degradation.
Temp +2°C to +8°C Lowers the kinetic rate of auto-oxidation. Avoid freezing if possible to prevent moisture condensation upon thawing.
Q4: Can I store it in plastic (HDPE/PP)?

A: Not recommended for long-term storage. Aromatic amines can permeate polyethylene over time, and oxygen can diffuse in through the plastic matrix. Always use glass for storage >1 week.

Module 4: Remediation (Purification Strategy)

If your material is already degraded, use Vacuum Distillation . Do not attempt column chromatography as the first step; the silica is acidic and can cause the amine to streak or decompose further.

Step-by-Step Remediation Protocol
  • Setup: Assemble a short-path distillation apparatus.

    • Critical: Use a vigorous stir bar to prevent "bumping."

    • Grease: Use high-vacuum grease on all joints.

  • Vacuum: Apply high vacuum (<5 mmHg). N-B4MA has a high boiling point (~240-250°C at atm), so vacuum is essential to lower the bp to a manageable range (likely 100-120°C).

  • Heat: Slowly ramp the temperature.

    • Fraction 1 (Forerun): Discard the first 5-10% of distillate. This contains volatile breakdown products and residual solvents.

    • Fraction 2 (Main Cut): Collect the steady boiling fraction. It should be colorless .

    • Residue: Do not distill to dryness. The dark brown sludge (polymers/quinones) will remain in the boiling flask.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Workflow Visualization: Purification Logic

Purification_Workflow Start Degraded N-B4MA (Brown Liquid) Check Check Opacity Start->Check Simple Use As-Is (For rough synthesis only) Check->Simple Light Yellow Distill Vacuum Distillation (<5 mmHg) Check->Distill Dark/Opaque Analyze QC Check (GC-MS / NMR) Distill->Analyze Store Store under Argon (+4°C, Dark) Analyze->Store Purity >98%

Figure 2: Decision matrix for handling degraded N-B4MA stock.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79038, N-Butyl-4-methylaniline. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 5-Methoxy-2-methylaniline (Analogous Handling). Retrieved from [Link]

  • Royal Society of Chemistry (2025). Amine oxidation and the chemistry of quinone imines. Journal of the Chemical Society. Retrieved from [Link]

Technical Support Center: Resolving Solubility Challenges of N-butyl-4-methylaniline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-butyl-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this hydrophobic compound in aqueous environments. Here, we provide in-depth, evidence-based solutions to common challenges, moving beyond simple protocols to explain the underlying scientific principles.

Introduction to N-butyl-4-methylaniline and its Solubility Profile

N-butyl-4-methylaniline is an aromatic amine with significant interest in various research and development sectors. However, its utility is often hampered by its poor solubility in water. Structurally, the presence of a non-polar butyl group and a methyl-substituted benzene ring contributes to its hydrophobic nature. Understanding its physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₇NPubChem
Molecular Weight 163.26 g/mol PubChem
Predicted Water Solubility Low
Predicted logP 3.5

Table 1: Physicochemical Properties of N-butyl-4-methylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an oily layer/precipitate when I try to dissolve N-butyl-4-methylaniline in my aqueous buffer. What's happening and how can I fix it?

A1: The Root of the Problem: Hydrophobicity

The phenomenon you're observing is a direct result of N-butyl-4-methylaniline's low aqueous solubility. The non-polar butyl and methylphenyl groups make it energetically unfavorable for the molecule to interact with polar water molecules, leading to phase separation.

Troubleshooting Workflow:

A troubleshooting decision tree for addressing the poor solubility of N-butyl-4-methylaniline.

In-Depth Solutions:

  • pH Adjustment: N-butyl-4-methylaniline, as an aniline derivative, possesses a basic amino group. By lowering the pH of the aqueous medium, you can protonate this group, forming a more water-soluble salt.[1][2]

    • Mechanism: The protonated amine group (anilinium ion) can form stronger ion-dipole interactions with water molecules, significantly enhancing solubility.[2]

    • Protocol:

      • Prepare a stock solution of N-butyl-4-methylaniline in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

      • Prepare your desired aqueous buffer.

      • While stirring, slowly add the N-butyl-4-methylaniline stock solution to the buffer.

      • Gradually add a dilute acid (e.g., 0.1 M HCl) to the mixture, monitoring the pH.

      • Continue adding acid until the solution becomes clear. Note the final pH.

  • Cosolvents: The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5]

    • Mechanism: Cosolvents like ethanol, propylene glycol, or polyethylene glycol (PEG) disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar solutes.[4]

    • Commonly Used Cosolvents:

      • Ethanol

      • Propylene Glycol

      • Glycerol

      • Polyethylene Glycol (e.g., PEG 400)

      • Dimethyl Sulfoxide (DMSO)

    • Protocol:

      • Prepare a concentrated stock solution of N-butyl-4-methylaniline in your chosen cosolvent.

      • In a separate vessel, prepare your aqueous buffer.

      • While vigorously stirring the buffer, add the stock solution dropwise.

      • If precipitation occurs, you may need to increase the proportion of cosolvent in the final solution.

    • Caution: High concentrations of organic solvents can be toxic in biological systems. Always determine the tolerance of your experimental system to the chosen cosolvent.

Q2: I've tried using a cosolvent, but I still see precipitation, or I'm concerned about solvent toxicity in my cell-based assay. What are my other options?

A2: Advanced Solubilization Techniques

When simple pH adjustment or cosolvents are insufficient or inappropriate, more advanced techniques can be employed.

  • Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[6][7]

    • Mechanism: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can encapsulate hydrophobic molecules like N-butyl-4-methylaniline, while the hydrophilic heads interact with the surrounding water, keeping the entire complex in solution.[6][8]

    • Types of Surfactants:

      • Non-ionic: Polysorbates (e.g., Tween® 80), Polyoxyethylene ethers (e.g., Brij® series) - Generally less toxic and preferred for biological applications.

      • Ionic: Sodium dodecyl sulfate (SDS) - Can be denaturing to proteins.[6]

    • Protocol:

      • Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC.

      • Add N-butyl-4-methylaniline to the surfactant solution.

      • Use sonication or gentle heating to aid in the solubilization process.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10]

    • Mechanism: The hydrophobic N-butyl-4-methylaniline molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, rendering it water-soluble.

    • Common Cyclodextrins:

      • α-cyclodextrin

      • β-cyclodextrin

      • γ-cyclodextrin

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often used to improve the solubility and bioavailability of drugs.

    • Protocol:

      • Prepare an aqueous solution of the chosen cyclodextrin.

      • Add N-butyl-4-methylaniline to the cyclodextrin solution.

      • Stir the mixture at room temperature for several hours or overnight to allow for complex formation.

      • Filter the solution to remove any undissolved compound.

Q3: How do I choose the best solubilization method for my specific application?

A3: A Matter of Compatibility and Desired Outcome

The optimal method depends on the downstream application.

ApplicationRecommended Primary MethodKey Considerations
Chemical Synthesis/Reaction pH Adjustment, CosolventsEnsure the chosen acid or solvent does not interfere with the reaction chemistry.
In Vitro Biological Assays Cyclodextrins, Non-ionic SurfactantsMinimize cellular toxicity. Run appropriate vehicle controls.
Early-Stage Drug Formulation pH Adjustment, Cosolvents, CyclodextrinsConsider the intended route of administration and potential for in vivo precipitation.

Table 2: Selection of Solubilization Method Based on Application.

Workflow for Method Selection:

Sources

Technical Support Center: Impurity Identification in Crude N-butyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of N-butyl-4-methylaniline. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in crude reaction mixtures. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your analytical workflow.

Section 1: Understanding the Impurity Landscape

The synthetic route to N-butyl-4-methylaniline, typically involving the N-alkylation of p-toluidine with a butylating agent (e.g., 1-bromobutane or butanol), can generate several process-related impurities. A proactive understanding of these potential side-products is the first step in developing a robust analytical method.

Diagram: Genesis of Impurities in N-butyl-4-methylaniline Synthesis

G p_toluidine p-Toluidine (Starting Material) reaction Alkylation Reaction p_toluidine->reaction unreacted_sm Unreacted p-Toluidine (Impurity A) p_toluidine->unreacted_sm Incomplete Reaction butyl_agent n-Butylating Agent (e.g., 1-Bromobutane) butyl_agent->reaction crude_product Crude Product Mixture reaction->crude_product Yields main_product N-butyl-4-methylaniline (Target Compound) crude_product->main_product Contains crude_product->unreacted_sm Contains over_alkylation N,N-dibutyl-4-methylaniline (Impurity B) crude_product->over_alkylation Contains isomeric_impurity Isomeric Impurities (e.g., N-butyl-2-methylaniline) (Impurity C) crude_product->isomeric_impurity Contains main_product->over_alkylation Further Alkylation o_toluidine o-Toluidine (Starting Material Impurity) o_toluidine->isomeric_impurity Present in Starting Material

Caption: Potential impurity formation pathways during synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) of 107. What is it likely to be? A1: An m/z of 107 very likely corresponds to unreacted p-toluidine (4-methylaniline), which is a common process impurity.[1] You should confirm this by comparing the retention time and mass spectrum with a certified reference standard of p-toluidine. The mass spectrum of N-methylaniline, a related compound, also shows a prominent peak at m/z 106 and a molecular ion at 107, highlighting the importance of chromatographic separation.[2]

Q2: I see an unexpected peak that elutes after my main product in a reverse-phase HPLC run. What could it be? A2: In reverse-phase HPLC, later elution typically indicates a less polar, more hydrophobic compound. A likely candidate is the over-alkylation product, N,N-dibutyl-4-methylaniline. The addition of a second butyl group significantly increases its hydrophobicity compared to the monosubstituted product.

Q3: How can I differentiate between isomeric impurities like N-butyl-4-methylaniline and N-butyl-2-methylaniline? A3: While their mass spectra can be very similar, their chromatographic behavior often differs. Gas chromatography (GC) can often separate these isomers, especially with an appropriate column and temperature gradient.[3] For unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[4] The aromatic proton splitting patterns and the chemical shifts in ¹H NMR will be distinctly different due to the different substitution patterns on the aromatic ring.

Q4: My baseline is noisy in my HPLC chromatogram. What's the cause? A4: Baseline noise can stem from several sources. Common causes include an improperly degassed mobile phase, leaks in the pump or fittings, or a contaminated detector cell.[5] Start by ensuring your mobile phase is freshly prepared and thoroughly degassed. If the problem persists, systematically check for leaks from the pump to the detector.

Section 3: Analytical Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the analysis of N-butyl-4-methylaniline mixtures.

Guide 1: Gas Chromatography (GC) Analysis

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a primary technique for separating and identifying volatile and semi-volatile impurities.

Table 1: GC Troubleshooting for N-butyl-4-methylaniline Analysis

Problem Probable Cause Recommended Solution
Peak Tailing Active Sites: The amine group on aniline derivatives can interact with active sites (silanols) on the column or in the inlet liner.1. Use a Base-Deactivated Liner: Ensure your GC inlet liner is specifically designed for analyzing basic compounds. 2. Column Choice: Employ a low-bleed, base-deactivated column (e.g., a DB-5ms or equivalent with end-capping). 3. Derivatization: In difficult cases, derivatization of the amine can reduce tailing, though this adds a step to the workflow.[3]
Poor Resolution Suboptimal Temperature Program: A poor temperature ramp may not adequately separate compounds with close boiling points (e.g., isomers).1. Lower Initial Temperature: Start with a lower oven temperature to improve the separation of early-eluting compounds. 2. Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 15 °C/min to 5 °C/min) to increase the separation between closely eluting peaks.
Ghost Peaks Carryover: Adsorption of the analyte or impurities from a previous, high-concentration injection onto the column or inlet.1. Solvent Wash: Run one or more blank injections with a strong solvent (e.g., ethyl acetate) to wash the column. 2. Bake Out: Bake out the column at its maximum allowed temperature (without flow for short periods, as per manufacturer's instructions) to remove contaminants.
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for impurity profiling, especially for less volatile or thermally labile compounds.[6][7]

Table 2: HPLC Troubleshooting for N-butyl-4-methylaniline Analysis

Problem Probable Cause Recommended Solution
Shifting Retention Times Mobile Phase Composition Change: Selective evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir.1. Cover Reservoirs: Always keep mobile phase reservoirs covered to minimize evaporation.[8] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily for optimal reproducibility.
Broad or Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile) can cause peak distortion.1. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[5] 2. Reduce Injection Volume: If a strong solvent must be used, reduce the injection volume to minimize its effect.
No Peaks Detected Missing Component: A critical component may be missing from the reaction setup.1. System Suitability Check: Before running samples, inject a known standard of N-butyl-4-methylaniline to confirm the system (column, detector, mobile phase) is performing correctly. 2. Check Sample Preparation: Verify that the sample was correctly diluted and transferred to the vial.

Section 4: Experimental Protocols & Workflows

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of a crude N-butyl-4-methylaniline sample.

Objective: To separate and identify potential impurities such as p-toluidine and N,N-dibutyl-4-methylaniline.

Methodology:

  • Sample Preparation: Dilute the crude mixture 1:1000 in HPLC-grade ethyl acetate.

  • GC-MS System: A standard GC-MS system is used.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and confirm identities by running certified reference standards.

Diagram: Analytical Workflow for Unknown Peak Identification

G start Crude Sample Received gc_run Run Initial GC-MS Analysis (Protocol 1) start->gc_run peak_check Unknown Peak(s) Observed? gc_run->peak_check ms_lib Compare Mass Spectrum to NIST/Wiley Library peak_check->ms_lib Yes end_clean Sample is Clean peak_check->end_clean No match_found Tentative ID Found? ms_lib->match_found confirm_std Confirm with Certified Reference Standard match_found->confirm_std Yes no_match No Confident Match match_found->no_match No end_known Impurity Identified confirm_std->end_known nmr_analysis Isolate Fraction (Prep-HPLC) & Perform NMR Analysis no_match->nmr_analysis structure_elucidate Elucidate Structure (¹H, ¹³C, 2D NMR) nmr_analysis->structure_elucidate end_unknown Novel Impurity Characterized structure_elucidate->end_unknown

Caption: A systematic workflow for identifying unknown impurities.

References

  • US3819709A - Synthesis of n-methylaniline - Google Patents.
  • N-Methylaniline | C7H9N | CID 7515 - PubChem. A comprehensive database of chemical properties and spectral information for a related compound. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis - MedDocs Publishers. Discusses the application of HPLC for pharmaceutical impurity analysis. [Link]

  • SAFETY DATA SHEET p-Toluidine - Deepak Nitrite. Safety and handling information for a key starting material. [Link]

  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives - ResearchGate. Example of structural analysis of aniline derivatives. [Link]

  • Determination of methyl aniline compounds in gasoline by GC-MS - ResearchGate. An application of GC-MS for analyzing related aniline compounds. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Explains the utility of NMR for distinguishing between isomeric compounds. [Link]

  • The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC - ResearchGate. Details an HPLC method for analyzing related aromatic amines. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. A review of various techniques used for impurity profiling in pharmaceuticals. [Link]

  • p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem. A comprehensive database of chemical properties for the primary starting material. [Link]

  • Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed. Details a method for separating and identifying challenging isomers. [Link]

Sources

Validation & Comparative

HPLC retention time comparison of N-butyl-4-methylaniline vs p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, p-toluidine will consistently elute earlier (shorter retention time) than N-butyl-4-methylaniline .[1][2][3]

This separation is governed by the hydrophobic effect .[2] The addition of a four-carbon aliphatic chain (butyl group) to the nitrogen atom of N-butyl-4-methylaniline significantly increases its lipophilicity (LogP) compared to the primary amine p-toluidine.[1][2][3] Consequently, N-butyl-4-methylaniline interacts more strongly with the non-polar stationary phase, resulting in greater retention.[1]

Physicochemical Profile & Retention Drivers[1][2][4][5]

To understand the chromatographic behavior, we must first analyze the molecular properties that drive interaction with the stationary phase.

Featurep-Toluidine N-butyl-4-methylaniline Chromatographic Impact
IUPAC Name 4-MethylanilineN-butyl-4-methylanilineN/A
Structure Type Primary Aromatic AmineSecondary Aromatic AmineSecondary amines often show reduced silanol tailing compared to primary amines.[1][2][3][4]
Substituents Methyl (Ring)Methyl (Ring) + Butyl (Nitrogen)The butyl group is the critical differentiator.[1][2][3]
Hydrophobicity (LogP) ~1.39 - 1.44~3.2 - 3.5 (Estimated)*Higher LogP = Stronger retention on C18.[1][2][3]
pKa (Conjugate Acid) ~5.08~5.50Both are weak bases.[1][2][3] At neutral pH, both are largely un-ionized.
Predicted Elution Order 1st (Early) 2nd (Late) Significant resolution expected due to LogP Δ > 1.[1][2][3]5.

*Note: The LogP for N-butyl-4-methylaniline is estimated based on the hydrophobicity contribution of an N-butyl group (+2.1 Log units) added to the p-toluidine scaffold.[1][2]

Chromatographic Mechanism

The separation mechanism relies on solvophobic partitioning .[2] The C18 stationary phase acts as a "solid organic solvent."[2]

  • p-Toluidine: Being relatively polar with a small hydrophobic surface area, it partitions preferentially into the polar mobile phase (water/acetonitrile), leading to fast elution.

  • N-butyl-4-methylaniline: The butyl chain acts as a hydrophobic anchor.[2] It inserts itself into the C18 alkyl chains of the column, requiring a higher concentration of organic modifier (stronger solvent strength) to displace it.[3]

Visualization: Interaction Pathway

The following diagram illustrates the differential interaction logic.

G Sample Sample Mixture Column C18 Stationary Phase (Hydrophobic) Sample->Column Injection pTol p-Toluidine (Low LogP, Polar) Column->pTol Weak Interaction NBut N-butyl-4-methylaniline (High LogP, Lipophilic) Column->NBut Strong Interaction (Butyl Group Binding) Detector UV Detector (Elution) pTol->Detector Elutes First (tR ~3-5 min) NBut->Detector Elutes Second (tR ~10-15 min) MobilePhase Mobile Phase (Polar/Organic Mix) MobilePhase->pTol Rapid Solvation MobilePhase->NBut Slow Solvation

Figure 1: Mechanistic flow of analyte interaction with C18 stationary phase showing the retardation of N-butyl-4-methylaniline.

Recommended Experimental Protocol

This protocol is designed to achieve baseline resolution (Rs > 2.0) between the two compounds while minimizing peak tailing common with amines.

Method Parameters
  • Column: C18 (L1), End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[3]

    • Why: End-capping reduces free silanol groups that cause peak tailing for amines.[2]

    • Dimensions: 150 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.0).[3]

    • Why: Operating at pH 7.0 keeps both amines in their neutral (free base) form, maximizing hydrophobicity differences and retention.[3]

  • Mobile Phase B: Acetonitrile (ACN).[3][5]

    • Why: ACN has a lower UV cutoff and lower viscosity than Methanol, providing sharper peaks.

  • Flow Rate: 1.0 mL/min (Standard HPLC).

  • Detection: UV at 254 nm (Aromatic ring absorption).[3][6]

  • Temperature: 30°C.

Gradient Profile (Standard Run)
Time (min)% Mobile Phase B (ACN)Event
0.0 30%Start - Low organic to retain p-toluidine.
10.0 80%Ramp - Elute hydrophobic N-butyl derivative.[1][2][3]
12.0 80%Hold - Ensure column clearing.[1][2][3]
12.1 30%Re-equilibration.
15.0 30%Stop.[1][2][3]
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of each standard in 10 mL of 50:50 Water:ACN.

  • Conditioning: Flush column with 20 column volumes of Mobile Phase (Initial conditions).

  • Blank Run: Inject solvent blank to ensure no carryover (N-butyl-4-methylaniline can be sticky).[2]

  • System Suitability: Inject a mixture.

    • Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor (Tf) < 1.5.

  • Data Analysis: Integrate peaks. p-Toluidine is the first major peak; N-butyl-4-methylaniline is the second.[1][2]

Troubleshooting & Optimization

Common issues when analyzing alkyl-anilines and their solutions.

Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen lone pair and acidic silanols on the silica support.

  • Solution:

    • Increase pH: Move to pH 8.0-9.0 using a hybrid column (e.g., Waters XBridge C18) which is stable at high pH. This ensures silanols are deprotonated but the column survives.[2]

    • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols.

Issue: Co-elution with Impurities
  • Scenario: If synthesizing N-butyl-4-methylaniline from p-toluidine, the starting material is the main impurity.[1][2]

  • Resolution: The proposed gradient (30% -> 80% B) is specifically designed to separate the starting material (early) from the product (late).[3] If resolution is poor, flatten the gradient slope (e.g., 30% to 60% over 20 mins).

Decision Tree for Method Development

MethodDev Start Start Method Development p-Toluidine vs N-butyl-p-toluidine CheckTailing Check Peak Shape (Tailing Factor) Start->CheckTailing TailingHigh Tailing > 1.5? CheckTailing->TailingHigh GoodShape Tailing < 1.5 TailingHigh->GoodShape No FixTailing Action: 1. Use High pH stable column 2. Add TEA modifier TailingHigh->FixTailing Yes CheckRes Check Resolution (Rs) GoodShape->CheckRes ResLow Rs < 2.0? CheckRes->ResLow FixTailing->CheckTailing OptimizeGrad Action: Decrease Gradient Slope (e.g. 1% B/min) ResLow->OptimizeGrad Yes FinalMethod Final Validated Method ResLow->FinalMethod No OptimizeGrad->CheckRes

Figure 2: Optimization logic for basic amine separation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7813, p-Toluidine.[2] Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130667, N,N-dibutyl-4-methylaniline (Structural Analog Data).[3] Retrieved from [Link][3]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[2][4] (Foundational text on hydrophobic subtraction and silanol activity).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for amine tailing mechanisms).[3]

Sources

Comparative Guide: Reactivity & Performance of N-Alkyl-4-Methylanilines

Author: BenchChem Technical Support Team. Date: February 2026

N-Ethyl-4-methylaniline vs. N-Butyl-4-methylaniline

Executive Summary

In the optimization of cross-coupling reactions, dye synthesis, and polymerization catalysis, the choice between N-ethyl-4-methylaniline (NEMA) and N-butyl-4-methylaniline (NBMA) is often dictated by a trade-off between nucleophilic kinetics and lipophilic profile .

  • Select N-Ethyl-4-methylaniline when reaction kinetics are paramount, particularly in sterically congested electrophilic attacks (e.g., SN2 on secondary halides or acylation with bulky anhydrides). Its lower steric profile allows for faster turnover.

  • Select N-Butyl-4-methylaniline when high-temperature stability (lower volatility) or high lipophilicity is required, such as in emulsion polymerizations or when the amine must partition strictly into a non-polar organic phase during biphasic workups.

Physicochemical Profile

The following data consolidates experimental and predicted values to highlight the physical divergence caused by the alkyl chain extension.

PropertyN-Ethyl-4-methylanilineN-Butyl-4-methylanilineImpact on Process
CAS Number 622-57-130273-11-1 (n-isomer)Identification
Molecular Weight 135.21 g/mol 163.26 g/mol Stoichiometry calculations
Boiling Point 222 °C~255–260 °C (Predicted)NBMA is superior for reactions >200°C
LogP (Lipophilicity) 2.43~3.45NBMA has higher retention in non-polar phases
pKa (Conj. Acid) 5.73~5.70Basicity is electronically similar; differences are steric
Density 0.94 g/cm³0.92 g/cm³Volumetric dosing adjustments

Data Sources: PubChem [1], NIST WebBook [2], and Cheméo [3].

Mechanistic Analysis: Sterics vs. Electronics

To select the correct reagent, one must understand the causality behind their reactivity differences. Both molecules share the same electron-rich p-toluidine core. The inductive electron-donating effect (+I) of the ethyl vs. butyl group is negligible at the nitrogen center. Therefore, reactivity differences are almost exclusively steric.

The "Cone Angle" Effect

The N-butyl chain possesses greater conformational freedom, creating a larger effective "sweep" volume (cone angle) around the nitrogen lone pair compared to the ethyl group.

  • Nucleophilic Attack: In transition states (TS) where the nitrogen attacks a crowded electrophile (e.g., trityl chloride or a tertiary carbocation), NBMA suffers a higher entropic penalty (

    
    ) than NEMA.
    
  • Catalytic Activity: When used as an accelerator in amine-peroxide redox polymerization, NEMA typically initiates faster due to easier approach to the peroxide bond.

Visualization of Steric Impact

The following diagram illustrates the kinetic barrier difference during an acylation event.

ReactionKinetics Reactants Reactants (Amine + Electrophile) TS_Ethyl TS (N-Ethyl) Lower Steric Strain Reactants->TS_Ethyl k1 (Fast) TS_Butyl TS (N-Butyl) High Steric Clash Reactants->TS_Butyl k2 (Slow) Product Acylated Product TS_Ethyl->Product TS_Butyl->Product

Figure 1: Kinetic divergence in the transition state. The N-butyl tail (red path) introduces steric repulsion, raising the activation energy compared to the N-ethyl analog (green path).

Experimental Comparison: Competitive Acylation Assay

To objectively rank the nucleophilicity of these amines, we utilize a Competitive Acylation Protocol . This self-validating method eliminates temperature and weighing errors by reacting both amines in the same vessel with a limiting amount of electrophile.

Protocol Methodology

Objective: Determine the relative reaction rate (


) of NEMA vs. NBMA toward acetic anhydride.

Materials:

  • N-Ethyl-4-methylaniline (NEMA) (>98%)

  • N-Butyl-4-methylaniline (NBMA) (>98%)

  • Acetic Anhydride (Limiting Reagent)

  • Dichloromethane (DCM) (Solvent)

  • Dodecane (Internal Standard)

Step-by-Step Procedure:

  • Standard Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of NEMA (135 mg) and 1.0 mmol of NBMA (163 mg) in 10 mL of anhydrous DCM.

  • Internal Standard: Add 0.5 mmol of Dodecane (85 mg). This serves as the normalization peak for GC/FID or GC/MS analysis.

  • T0 Sampling: Remove a 50 µL aliquot, dilute in MeOH, and analyze via GC to establish the exact starting ratio (Area

    
     / Area
    
    
    
    ).
  • Reaction Initiation: At 25°C, add 0.5 mmol (0.5 eq) of Acetic Anhydride dropwise under vigorous stirring. Note: Using 0.5 equivalents ensures the amines compete for the electrophile.

  • Quenching: After 15 minutes, quench the reaction with 1 mL of 1M NaOH to consume unreacted anhydride.

  • Analysis: Extract the organic layer and analyze via GC-MS.

Data Interpretation: The relative rate constant


 is calculated using the Ingold-Shaw equation for competitive kinetics:


Expected Result: Typically,


 in favor of NEMA , confirming its superior nucleophilicity in sterically sensitive reactions [4].
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Competition cluster_ana Phase 3: Analysis Mix Mix 1:1 Ratio NEMA + NBMA Std Add Internal Std (Dodecane) Mix->Std Init Add 0.5 eq Acetic Anhydride Std->Init Stir Stir 15 min @ 25°C Init->Stir Quench Quench (NaOH) Stir->Quench GC GC-MS Analysis Quench->GC

Figure 2: Competitive Acylation Assay Workflow. This "one-pot" competition ensures high data integrity by removing inter-experiment variables.

Application Guidelines

Based on the physicochemical and kinetic data, use the following selection matrix for your specific application:

Application ScenarioRecommended AmineScientific Rationale
SN2 Alkylation N-Ethyl (NEMA) Faster kinetics due to lower steric hindrance; higher yield in shorter time.
High-Temp Polymerization N-Butyl (NBMA) Higher boiling point prevents evaporative loss during exothermic curing or high-T processing.
Biphasic Extraction N-Butyl (NBMA) Higher LogP (~3.5) ensures the amine remains in the organic phase during aqueous acid washes (if pH > pKa).
Dye Synthesis (Coupling) N-Ethyl (NEMA) Standard coupling partner; ethyl group provides sufficient solubility without retarding the coupling rate.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61164, N-Ethyl-p-toluidine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). N-ethyl-4-methylaniline.[1][2] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Cheméo. (2023).[2][3] Chemical Properties of N-Ethyl-p-toluidine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Referencing general trends in amine nucleophilicity and steric effects).

Sources

A Technical Guide to N-butyl-4-methylaniline in Oxidative Coupling Reactions: Performance Benchmarking and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds through oxidative coupling reactions stands as a cornerstone for the construction of complex molecules, particularly in the realms of pharmaceutical development and materials science. These reactions offer an efficient route to valuable scaffolds such as diarylamines, hydrazines, and azo compounds. This guide provides an in-depth analysis of the performance of N-butyl-4-methylaniline in such transformations, benchmarked against a range of other substituted anilines. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions in substrate selection and reaction optimization.

The Critical Role of Substrate in Oxidative Coupling

Oxidative coupling reactions, often catalyzed by transition metals, involve the formation of a new bond between two nucleophilic atoms, accompanied by the removal of two protons and two electrons. The electronic and steric properties of the aniline substrate play a pivotal role in determining the efficiency, selectivity, and overall success of these reactions. Factors such as the nature of the N-alkyl substituent and the electronic character of the para-substituent on the aromatic ring can profoundly influence the reaction outcome.

Performance Benchmarking: A Data-Driven Comparison

To provide a quantitative comparison, we will focus on a well-documented rhodium (III)-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols. This reaction serves as an excellent model system to evaluate the performance of various aniline derivatives. While direct data for N-butyl-4-methylaniline is not explicitly detailed in the cited literature, a robust performance benchmark can be established by analyzing congeners with varying N-alkyl and para-substituents.

Table 1: Performance of Substituted N-Alkylanilines in Rhodium-Catalyzed Oxidative Coupling
EntryN-Alkyl GroupPara-SubstituentProduct Yield (%)[1][2][3]
1MethylH72
2EthylH70
3MethylMethyl78
4MethylIsopropyl79
5MethylBromo80
6MethylChloro83
7MethylFluoro81
8MethylTrifluoromethyl73
9MethylCyano78
10MethylCarbomethoxy80
11MethylAcetyl75

Analysis of Performance:

The data presented in Table 1 reveals several key trends. The nature of the N-alkyl group (methyl vs. ethyl) appears to have a minimal impact on the reaction yield, with both substrates providing good to excellent results (Entries 1 and 2). This suggests that the steric bulk of the N-alkyl group, at least in this range, is not a significant deterrent to the reaction's efficiency. Consequently, it is reasonable to extrapolate that N-butyl-4-methylaniline would exhibit a comparable high yield, likely in the range of 75-80% , under these reaction conditions.

The electronic nature of the para-substituent exerts a more pronounced influence. Electron-donating groups, such as methyl and isopropyl, lead to slightly higher yields (Entries 3 and 4) compared to the unsubstituted aniline. This can be attributed to the increased electron density on the aromatic ring, which facilitates the electrophilic C-H activation step of the catalytic cycle. Conversely, a wide range of electron-withdrawing groups are also well-tolerated, affording high yields (Entries 8-11). This highlights the broad functional group tolerance of this catalytic system. Halogen substituents at the para-position also result in excellent yields (Entries 5-7), providing a handle for further synthetic transformations.

Mechanistic Insights: Understanding the "Why"

The efficiency of the rhodium-catalyzed oxidative coupling reaction is rooted in a well-defined catalytic cycle. A plausible mechanism involves several key steps:

  • Directed C-H Activation: The reaction is initiated by the coordination of the N-nitroso group of the aniline to the rhodium (III) catalyst. This directs the catalyst to a specific ortho C-H bond.

  • Oxidative Addition: The ortho C-H bond undergoes oxidative addition to the rhodium center, forming a rhodacycle intermediate.

  • Migratory Insertion: The coupling partner, in this case, the allyl alcohol, coordinates to the rhodium center and subsequently undergoes migratory insertion into the rhodium-carbon bond.

  • Reductive Elimination: The final C-N or C-C bond is formed through reductive elimination, releasing the product and regenerating the rhodium (III) catalyst.

The electronic properties of the aniline substrate directly impact the C-H activation step. Electron-donating groups at the para-position enhance the nucleophilicity of the aromatic ring, thereby facilitating the electrophilic C-H activation by the rhodium catalyst. The N-alkyl group can influence the steric environment around the coordination sphere of the metal, but as the data suggests, the difference between a methyl and an ethyl group is not substantial enough to impede the reaction.

Experimental Protocols

For researchers seeking to replicate or adapt these findings, a detailed experimental protocol for a representative rhodium-catalyzed oxidative coupling is provided below.

General Procedure for the Oxidative Coupling of N-Nitrosoanilines with Allyl Alcohols

Materials:

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Substituted N-nitrosoaniline (1.0 equiv)

  • Allyl alcohol (1.2 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [RhCp*Cl2]2 and AgSbF6.

  • Add the substituted N-nitrosoaniline and 1,2-dichloroethane.

  • Add the allyl alcohol to the reaction mixture.

  • The reaction mixture is then heated at 90 °C for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagrammatic Representation of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dried Schlenk tube under N2 B Add [RhCp*Cl2]2 and AgSbF6 A->B C Add N-nitrosoaniline and DCE B->C D Add allyl alcohol C->D E Heat at 90 °C for 12 h D->E F Cool to room temperature E->F G Remove solvent in vacuo F->G H Purify by column chromatography G->H I Characterize pure product H->I

Caption: Experimental workflow for the rhodium-catalyzed oxidative coupling.

Conclusion

N-butyl-4-methylaniline is predicted to be a highly effective substrate in rhodium-catalyzed oxidative coupling reactions, exhibiting performance on par with or slightly exceeding that of its N-methyl and N-ethyl counterparts. The presence of the electron-donating methyl group at the para-position is expected to facilitate the key C-H activation step, leading to high product yields. The broad functional group tolerance of this catalytic system allows for the coupling of a diverse range of aniline derivatives, making it a valuable tool in the synthesis of complex nitrogen-containing molecules. Researchers can confidently employ N-butyl-4-methylaniline and its analogs in their synthetic strategies, leveraging the predictable and robust nature of this oxidative coupling methodology.

References

  • Chaudhary, P., et al. (2024). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. [Link]

  • Chaudhary, P., et al. (2024). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. PubMed. [Link]

  • Chaudhary, P., et al. (2024). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. [Link]

  • Jin, S., et al. (2018). Oxidative coupling of N-alkylanilines. ResearchGate. [Link]

  • Chaudhary, P., et al. (2024). (PDF) Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. ResearchGate. [Link]

  • Sayyah, S. M., et al. (2018). Oxidative Chemical Polymerization, Kinetic Study, Characterization and DFT Calculations of Para-Toluidine in Acid Medium Using K2Cr2O7 as Oxidizing Agent. ResearchGate. [Link]

  • Brussee, J., et al. (2002). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C-H Bond Activation at Room Temperature. SciSpace. [Link]

  • Stuart, D. R., et al. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. [Link]

  • Wang, Q., et al. (2022). Naphthylpyridyl–Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives. Organic Letters. [Link]

  • Casadevall, C., et al. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]

  • Rashid, M., & Sabir, S. (2015). Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. Oriental Journal of Chemistry. [Link]

  • Lee, Y., et al. (2001). The Facile Oxidative Coupling of a Hindered Phenol, 2,6-Di-t-butylphenol, with N,N'-Bis(ethoxycarbonyl)-1,4-benzoquinone Diimine. Bulletin of the Korean Chemical Society. [Link]

  • Ke, L., et al. (2019). Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene. PubMed. [Link]

  • Gnaff, A., et al. (2021). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. PubMed Central. [Link]

  • de Oliveira, G. A. R., et al. (2022). Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicology properties. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). p-Toluidine. PubChem Compound Summary for CID 7813. [Link]

  • Fathy, W. S., & Al-Enizzi, M. S. (2023). USING P-ANISIDINE FOR SPECTROPHOTOMETRIC DETERMINATION OF THYMOL BY OXIDATION COUPLING REACTION. CyberLeninka. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Reddy, B. V. S., et al. (2014). nBu4NI-catalyzed intermolecular C-N cross coupling reactions: synthesis of allylic N-heterocycles. ResearchGate. [Link]

  • Gutierrez, A. C., et al. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

Sources

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